molecular formula C10H5F17 B1294866 (Perfluoro-n-octyl)ethane CAS No. 77117-48-7

(Perfluoro-n-octyl)ethane

Cat. No.: B1294866
CAS No.: 77117-48-7
M. Wt: 448.12 g/mol
InChI Key: JNAIMEWMJYVGEW-UHFFFAOYSA-N
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Description

(Perfluoro-n-octyl)ethane is a useful research compound. Its molecular formula is C10H5F17 and its molecular weight is 448.12 g/mol. The purity is usually 95%.
The exact mass of the compound (Perfluoro-n-octyl)ethane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (Perfluoro-n-octyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Perfluoro-n-octyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAIMEWMJYVGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F(CF2)8(CH2)2H, C10H5F17
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID90880979
Record name (Perfluoro-n-octyl)ethane
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Molecular Weight

448.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77117-48-7, 85711-89-3
Record name Perfluorooctylethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
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Record name Ethylheptadecafluorooctane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluoro-n-octyl)ethane
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Record name Ethylheptadecafluorooctane
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Foundational & Exploratory

An In-depth Technical Guide to (Perfluoro-n-octyl)ethane: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluoro-n-octyl)ethane, with the CAS number 77117-48-7, is a partially fluorinated hydrocarbon belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] These compounds are characterized by the presence of a perfluoroalkyl moiety, which imparts unique physicochemical properties such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[1][2] The structure of (Perfluoro-n-octyl)ethane consists of a C8 perfluorinated carbon chain attached to an ethyl group. This unique structure, with both a fully fluorinated, electron-withdrawing segment and a hydrocarbon segment, dictates its chemical behavior and potential applications.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, potential synthesis routes, and applications of (Perfluoro-n-octyl)ethane. It is intended to serve as a valuable resource for researchers and professionals working with or interested in fluorinated compounds.

Physicochemical Properties

(Perfluoro-n-octyl)ethane is a colorless liquid under standard conditions.[3] Its key physicochemical properties are summarized in the table below. The high fluorine content significantly influences its physical properties, leading to a high density and a low refractive index compared to its non-fluorinated hydrocarbon analog.

PropertyValueSource(s)
Molecular Formula C10H5F17[1]
Molecular Weight 448.12 g/mol [1]
Melting Point -37.7 °C[3]
Boiling Point 164 °C (at atmospheric pressure); 77 °C (at 50 mmHg)[3]
Density 1.654 g/mL[3]
Refractive Index 1.300[3]
Hazard Class Irritant[3]

Reactivity and Stability

The reactivity of (Perfluoro-n-octyl)ethane is largely dictated by the dichotomy of its structure: the highly stable perfluorooctyl chain and the more reactive ethyl group.

Perfluorooctyl Group: The carbon-fluorine (C-F) bonds in the perfluorooctyl tail are exceptionally strong, rendering this part of the molecule highly resistant to chemical and thermal degradation.[4] This inertness is a hallmark of perfluorinated compounds.

Ethyl Group: In contrast, the carbon-hydrogen (C-H) bonds of the ethyl group are susceptible to attack by radicals and strong oxidizing agents. This makes the ethyl group the primary site of reactivity in the molecule. Reactions are likely to proceed via free-radical mechanisms, particularly hydrogen abstraction, leading to the formation of a carbon-centered radical on the ethyl group.

Thermal Decomposition: While specific data for (Perfluoro-n-octyl)ethane is limited, studies on other polyfluoroalkanes suggest that thermal decomposition would likely initiate at the C-H bonds of the ethyl group. At elevated temperatures, C-C bond cleavage may also occur, leading to the formation of shorter-chain fluorinated and non-fluorinated fragments. The thermal stability of similar PFAS has been shown to depend on factors such as the presence of catalysts and the atmosphere (e.g., inert or oxidative). For instance, the decomposition of some perfluoroalkyl carboxylic acids (PFCAs) on granular activated carbon can begin at temperatures as low as 200°C.[4][5]

Photochemical Degradation: The photochemical degradation of PFAS is an area of active research.[2][6] While the C-F bond is generally resistant to photolysis, the presence of the hydrocarbon segment in (Perfluoro-n-octyl)ethane could make it more susceptible to photodegradation, particularly in the presence of photocatalysts or other reactive species generated by UV light.[2][7] The degradation would likely be initiated by the abstraction of a hydrogen atom from the ethyl group.

Logical Relationship: Reactivity Sites

Reactivity of (Perfluoro-n-octyl)ethane A (Perfluoro-n-octyl)ethane B Perfluorooctyl Group (C8F17) A->B C Ethyl Group (C2H5) A->C D High Stability (Strong C-F bonds) B->D E Reactive Site (C-H bonds) C->E F Resistant to thermal and chemical attack D->F G Susceptible to radical attack (e.g., H-abstraction) E->G

Caption: Key reactivity determinants of (Perfluoro-n-octyl)ethane.

Synthesis and Manufacturing

Plausible Synthesis Pathway

The synthesis could proceed via a free-radical chain reaction initiated by a radical initiator, such as an azo compound (e.g., AIBN) or through photolysis. The perfluorooctyl radical, generated from perfluorooctyl iodide, would add across the double bond of ethene. The resulting radical would then abstract an iodine atom from another molecule of perfluorooctyl iodide to propagate the chain and form an intermediate, 1-iodo-2-(perfluorooctyl)ethane. Subsequent reduction of the iodo-intermediate would yield the final product, (Perfluoro-n-octyl)ethane. A more direct route could involve the reaction of perfluorooctyl iodide with ethane under conditions that promote radical formation, though this may be less selective.

A more general and widely used method for creating a bond between a perfluoroalkyl group and a hydrocarbon is the telomerization process, which involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene, followed by a reaction with ethylene.[9]

Experimental Workflow: Radical Addition Synthesis

Plausible Synthesis of (Perfluoro-n-octyl)ethane cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Perfluorooctyl Iodide and a suitable solvent in a reaction vessel. B Introduce Ethene gas. A->B C Add a radical initiator (e.g., AIBN). B->C D Heat the mixture to initiate the radical reaction. C->D E Monitor the reaction progress (e.g., by GC-MS). D->E F Cool the reaction mixture. E->F G Remove the solvent under reduced pressure. F->G H Purify the crude product by distillation. G->H

Caption: A generalized workflow for the synthesis of (Perfluoro-n-octyl)ethane.

Applications

Specific applications for (Perfluoro-n-octyl)ethane are not well-documented in publicly available literature. However, based on its chemical structure and the known uses of other PFAS, it can be inferred that it may find utility in the following areas:

  • Surface Treatment: Its perfluorinated tail can create low-energy surfaces that are water and oil repellent. This property is valuable for treating textiles, paper, and other materials to impart stain and water resistance.

  • Lubricants and Greases: The high stability of the perfluoroalkyl chain suggests potential use as a component in high-performance lubricants and greases, particularly in harsh chemical and high-temperature environments.

  • Dielectric Fluids: Fluorinated compounds often exhibit excellent dielectric properties, making them suitable for use as coolants and insulating fluids in electrical and electronic applications.

  • Working Fluids: Due to their thermal stability, they could be considered for use in heat transfer applications.

It is important to note that the use of many PFAS is under increasing scrutiny due to their environmental persistence and potential health impacts.

Environmental and Health Considerations

(Perfluoro-n-octyl)ethane is classified as a PFAS, a group of chemicals known for their persistence in the environment.[10][11] The strong carbon-fluorine bonds make them resistant to degradation by natural processes.[4] While specific toxicological data for (Perfluoro-n-octyl)ethane is scarce, concerns have been raised about the potential for bioaccumulation and adverse health effects of short-chain PFAS.[12][13][14]

Studies on other short-chain PFAS have suggested potential links to various health issues, including effects on the liver, immune system, and developmental processes.[10][11][12] Therefore, handling of (Perfluoro-n-octyl)ethane should be conducted with appropriate safety precautions to minimize exposure. As an irritant, direct contact with skin and eyes should be avoided, and work should be performed in a well-ventilated area.[3]

Conclusion

(Perfluoro-n-octyl)ethane is a partially fluorinated hydrocarbon with a unique combination of a stable perfluorinated chain and a reactive ethyl group. While its physicochemical properties are relatively well-defined, detailed information on its reactivity, synthesis, and specific applications remains limited in the public domain. The plausible synthesis routes and potential applications discussed in this guide are based on the established chemistry of similar fluorinated compounds. Given its classification as a PFAS, further research into its environmental fate, toxicological profile, and potential for sustainable applications is warranted. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation.

References

  • U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2021, May 1). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. Retrieved from [Link]

  • Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. Retrieved from [Link]

  • University of North Dakota. (n.d.). "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. Retrieved from [Link]

  • Environmental Working Group. (2020, March 9). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of Per- and Polyfluoroalkyl Substances in Water: A Review of Fundamentals and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • ResearchGate. (2021, February 2). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Retrieved from [Link]

  • Google Patents. (n.d.). US5434319A - Production of perfluoroalkanes.
  • PubMed. (2022, October 5). Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. Retrieved from [Link]

  • SERDP & ESTCP. (n.d.). Low-Temperature Catalytic Thermal Treatment for Effective PFAS Decomposition in Solid Matrices and AFFF Concentrate. Retrieved from [Link]

  • MDPI. (2023, June 1). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. Retrieved from [Link]

  • US EPA. (n.d.). Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Retrieved from [Link]

  • LIXIL. (n.d.). Chemical Substances Management Rank Guidelines. Retrieved from [Link]

  • Enviro Wiki. (2009, August 19). Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. Retrieved from [Link]

Sources

Technical Guide: Environmental Fate, Persistence, and Mobility of Short-Chain Perfluoroalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of "Regrettable Substitution"

The pharmaceutical and industrial sectors have largely transitioned away from long-chain perfluoroalkyl substances (C8+, e.g., PFOA, PFOS) due to their well-documented bioaccumulation and toxicity. The industry standard replacement—Short-Chain PFAS (SC-PFAS) , typically defined as C4–C7 carboxylates (e.g., PFBA, PFHxA) and C4–C5 sulfonates (e.g., PFBS)—was initially marketed as a safer alternative due to shorter biological half-lives in humans.[1]

However, from an environmental fate perspective, SC-PFAS represent a distinct and perhaps more insidious challenge. While they bioaccumulate less in lipid-rich tissues, their high water solubility and negligible adsorption to soil organic carbon render them hyper-mobile in the hydrosphere. They bypass standard filtration systems (like Granular Activated Carbon) and exhibit near-infinite persistence due to the stability of the C–F bond.

For drug developers, this is critical: many fluorinated pharmaceutical intermediates or metabolites share these physicochemical properties. Understanding the environmental persistence of SC-PFAS is now a prerequisite for robust Environmental Risk Assessment (ERA) and avoiding regulatory bottlenecks during the NDA (New Drug Application) process.

Part 1: Physicochemical Drivers of Mobility

The behavior of SC-PFAS is dictated by the interplay between their hydrophobic perfluorinated tail and their hydrophilic functional headgroup.[2] As the chain length decreases, the molecule's character shifts from lipophilic to hydrophilic.

Comparative Properties: Short-Chain vs. Long-Chain[1][3][4][5][6][7][8][9][10][11]

The following table contrasts the key physicochemical parameters that drive environmental fate. Note the drastic difference in


 (Octanol-Water Partition Coefficient) and 

(Organic Carbon-Water Partition Coefficient).
PropertyShort-Chain (e.g., PFBA - C4)Long-Chain (e.g., PFOA - C8)Environmental Implication
Log K_ow ~1.3 – 1.8~4.5 – 4.8SC-PFAS partition into water, not lipids/sediment.
Water Solubility > 20 g/L (High)~3.4 – 9.5 g/L (Moderate)SC-PFAS travel at the velocity of the groundwater front.
Log K_oc ~1.8 – 2.5~2.8 – 3.8SC-PFAS break through soil barriers and GAC filters.
Human Half-Life Days to Weeks (e.g., PFBS ~30 days)Years (e.g., PFOS ~3-5 years)SC-PFAS clear faster from serum but persist in water.
Plant Uptake High (Translocation Factor > 1)Low (Root sequestration)SC-PFAS accumulate in edible leaves/fruits.

Technical Insight: The C–F bond energy (~485 kJ/mol) remains consistent regardless of chain length. Therefore, while SC-PFAS are mobile (physical transport), they are chemically inert (persistence).

Part 2: Environmental Fate & Transport Mechanisms[9]

The "Precursor" Problem

SC-PFAS often enter the environment not as primary emissions but as degradation products of "precursors" (e.g., fluorotelomer alcohols or sulfonamides) used in surface coatings or pharmaceutical packaging.

Mechanism:

  • Oxidation: Precursors undergo biotic or abiotic oxidation in the atmosphere or soil.

  • Transformation: The carbon backbone "unzips" until it hits a fully fluorinated segment, stabilizing as a terminal perfluoroalkyl acid (PFAA).

  • Transport: Unlike long-chain variants which bind to sediment, the resulting SC-PFAS leach immediately into groundwater.

Biological Fate: The Plant Uptake Inversion

A critical finding for agricultural impact assessments is the inversion of uptake mechanics .

  • Long-Chain: Adsorb to root surfaces (protein binding) but do not translocate well to shoots.[3]

  • Short-Chain: Due to high water solubility, they are passively taken up by roots and translocated via the xylem to leaves and fruits. This creates a direct exposure pathway to humans via vegetarian diets.

Visualization: The SC-PFAS Fate Cycle

SCFate Source Source Emission (Precursors/Direct) Atmos Atmospheric Oxidation Source->Atmos Volatilization Soil Soil Deposition Source->Soil Direct Discharge Atmos->Soil Wet/Dry Deposition (Degradation to SC-PFAS) GW Groundwater Leaching Soil->GW Rapid Leaching (Low Koc) Plant Plant Uptake (Xylem Transport) Soil->Plant Root Absorption GW->GW No Biodegradation Receptor Human/Ecological Receptor GW->Receptor Drinking Water Plant->Receptor Dietary Intake (Leaves/Fruits)

Figure 1: The environmental lifecycle of Short-Chain PFAS, highlighting rapid leaching into groundwater and translocation into crops, contrasting with the sediment-binding nature of long-chain variants.

Part 3: Analytical Methodologies & Challenges

Detecting SC-PFAS requires modifying standard EPA methods (e.g., 537.1) because SC-PFAS elute dangerously close to the void volume (


) in Reversed-Phase Liquid Chromatography (RPLC).
The "Void Volume" Challenge

In standard C18 columns, hydrophilic SC-PFAS (like PFBA) are poorly retained. They often co-elute with inorganic salts and matrix interferents, leading to ion suppression in the Mass Spectrometer source.

Recommended Workflow: Isotope Dilution LC-MS/MS

To validate data integrity, the following protocol modifications are essential:

  • Column Selection: Do not use standard C18.

    • Preferred: Mixed-mode columns (e.g., C18 with weak anion exchange - WAX) or specialized fluorinated phases.

    • Why? WAX provides retention via ionic interaction with the carboxylate/sulfonate head, independent of chain length.

  • Internal Standards:

    • Use mass-labeled isotopes for every specific analyte (e.g.,

      
      -PFBA for PFBA).
      
    • Why? Matrix effects vary wildly at early elution times; analog surrogates are insufficient.

  • Mobile Phase Buffer:

    • Use Ammonium Acetate (5-10 mM).

    • Why? Ensures pH control to keep SC-PFAS ionized (anionic) for WAX retention or neutral for RPLC, depending on the mode.

Part 4: Remediation Technologies[12]

The remediation of SC-PFAS is the current bottleneck in water treatment.

Granular Activated Carbon (GAC) vs. Ion Exchange (IX)[2][12]
  • GAC: Relies on hydrophobic interaction.[2]

    • Failure Mode: SC-PFAS are too hydrophilic. They exhibit "early breakthrough," often within weeks of operation, while long-chain PFAS are captured for months.

  • Ion Exchange (IX): Relies on electrostatic attraction.

    • Success Mode: Anion exchange resins (positively charged) effectively bind the negatively charged SC-PFAS headgroups, regardless of tail length.

Treatment Selection Logic

Figure 2: Decision matrix for remediation technologies. Note that GAC is often insufficient for Short-Chain PFAS due to rapid breakthrough.

Part 5: Experimental Protocol: Adsorption Isotherm Determination

Objective: To quantify the mobility of a specific SC-PFAS (e.g., PFBA) in a target soil matrix relative to a reference Long-Chain PFAS (e.g., PFOA).

Relevance: This protocol is standard for Environmental Risk Assessments (ERA) in drug development to predict groundwater contamination potential.

Materials
  • Soil Matrix: Standardized OECD soil or site-specific aquifer sand.

  • Test Compound:

    
    -labeled PFBA and PFOA (purity >98%).
    
  • Solution: 0.01 M CaCl

    
     (to simulate ionic strength of groundwater).
    
Step-by-Step Methodology
  • Equilibration:

    • Weigh 5.0 g of soil into 50 mL polypropylene centrifuge tubes (Glass adsorbs PFAS; do not use).

    • Add 40 mL of 0.01 M CaCl

      
      .
      
    • Shake for 24 hours to pre-equilibrate the soil matrix.

  • Spiking:

    • Prepare a concentration series of the test SC-PFAS (e.g., 1, 10, 50, 100, 500

      
      g/L).
      
    • Spike the pre-equilibrated tubes.

    • Control: Prepare "soil-free" blanks to account for adsorption to the tube walls.

  • Adsorption Phase:

    • Agitate on a shaker table (200 rpm) for 24 hours at 25°C.

    • Note: 24 hours is usually sufficient for SC-PFAS due to fast kinetics; LC-PFAS may require 48h.

  • Separation:

    • Centrifuge at 3000 x g for 20 minutes.

    • Filter supernatant through 0.2

      
      m Polypropylene filter (Avoid Nylon filters as they bind PFAS).
      
  • Quantification & Calculation:

    • Analyze supernatant via LC-MS/MS.

    • Calculate adsorbed mass (

      
      ) via mass balance:
      
      
      
      
    • Plot

      
       vs. 
      
      
      
      to derive the Freudlich Isotherm (
      
      
      ).

Expected Result: The SC-PFAS will show a linear or near-linear isotherm with a low


 (Distribution Coefficient), indicating high mobility. The LC-PFAS will show a non-linear curve with high 

, indicating strong sorption.

References

  • Brendel, S., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe. Link

  • ITRC (Interstate Technology & Regulatory Council). (2022). PFAS Technical and Regulatory Guidance Document. Link

  • Xu, Y., et al. (2020). Half-lives of short-chain PFAS in human serum. Environmental Health Perspectives. Link

  • US EPA. (2023). Reducing PFAS in Drinking Water with Treatment Technologies. Link

  • Li, F., et al. (2020). Short-chain per- and polyfluoroalkyl substances in aquatic systems: Occurrence, impacts and treatment. Chemical Engineering Journal. Link

Sources

Technical Safety Protocol: (Perfluoro-n-octyl)ethane in High-Throughput Fluorous Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for (Perfluoro-n-octyl)ethane (CAS 77117-48-7), also known as 1H,1H,2H,2H-Perfluorodecane. This document is structured for researchers utilizing fluorous phase chemistry in drug discovery and synthesis.

Executive Directive: The "Heavy" Solvent Paradigm

(Perfluoro-n-octyl)ethane represents a unique class of semi-fluorinated alkanes (


) used primarily as a solvent or spacer in Fluorous Biphasic Catalysis (FBC)  and Fluorous Solid-Phase Extraction (FSPE) . Unlike standard organic solvents (DCM, THF, Toluene), this compound exhibits extreme hydrophobicity and lipophobicity, forming a third "fluorous" phase.

The Core Safety Paradox: While chemically inert and low in acute toxicity, (Perfluoro-n-octyl)ethane presents unique physical hazards due to its high density (~1.6 g/mL) and environmental persistence . Mishandling leads not to immediate injury, but to costly contamination of standard waste streams and failed experimental reproducibility.

Scope: This guide replaces generic "solvent handling" rules with a specialized protocol for Fluorinated Molecular Architectures.

Physicochemical Profile & Hazard Identification

Effective handling requires an understanding of the material's physical behavior, which deviates significantly from hydrocarbon analogs.

Table 1: Critical Technical Specifications
PropertyValueOperational Implication
CAS Number 77117-48-7 Use for precise inventory tracking (distinct from Perfluorodecane).
Formula


– The ethyl tail provides minor organic solubility.
Physical State Liquid / Low-Melting SolidMp is often near ambient (~15–25°C). May require gentle warming to liquefy.
Density ~1.60 g/mL Critical: Heavier than water and most organics. Phases sink to the bottom.
Boiling Point ~146°CHigh boiling point facilitates recovery via rotary evaporation.
Solubility FluorousImmiscible with water/methanol. Thermomorphic miscibility with THF/Toluene.
GHS Classification Not Classified No H-codes for flammability or acute toxicity. Treat as "Low Hazard" but "High Persistence."
Hazard Analysis
  • Acute Toxicity: Low. No specific target organ toxicity (STOT) identified.[1][2]

  • Flammability: Non-flammable.[3] The high fluorine-to-hydrogen ratio (

    
    ) renders the molecule self-extinguishing.
    
  • Inhalation: Vapors are heavier than air. In poorly ventilated spaces, displacement of oxygen (asphyxiation) is a theoretical risk, though low vapor pressure mitigates this.

  • Thermal Decomposition: Warning: At temperatures >200°C or in a fire, decomposition releases Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB), which are highly toxic.

Engineering Controls & PPE

The "Fluorous Barrier" Standard

Because fluorinated compounds can permeate standard porous materials over time, specific barriers are required.

  • Ventilation: All open handling must occur within a certified chemical fume hood.

    • Reasoning: While not acutely toxic, preventing inhalation of fluorinated micro-aerosols is standard industrial hygiene to prevent "polymer fume fever"-like symptoms if accidentally heated.

  • Glove Selection:

    • Recommended: Nitrile (Double gloving recommended for prolonged contact).

    • Contraindicated: Latex (Poor chemical resistance to halogenated compounds).

  • Eye Protection: Chemical splash goggles. Face shields are mandatory if handling volumes >1L under heat.

Operational Protocols: The Fluorous Workflow

Protocol A: Phase Separation & Transfer

Context: In a biphasic reaction (e.g., Fluorous/Organic), (Perfluoro-n-octyl)ethane will form the bottom layer.

  • Liquefaction: If the reagent is solid/slushy at room temperature, warm the container in a water bath at 30°C. Do not use a heat gun (risk of localized overheating and decomposition).

  • Pipetting: Use Positive Displacement Pipettes .

    • Why? The high density and low surface tension of fluorous solvents cause them to "drip" or flow uncontrollably from standard air-displacement pipette tips.

  • Phase Identification:

    • Add a trace amount of a fluorous-soluble dye (if available) or rely on the distinct meniscus.

    • Rule of Thumb: The fluorous phase is always the heaviest . In a Water / DCM / Fluorous system, the Fluorous layer is at the bottom.

Protocol B: Solvent Recovery (Recycling)

Fluorous solvents are expensive ($100s/gram). Recycling is standard practice.

  • Separation: Decant the organic/aqueous top layers.

  • Filtration: Pass the fluorous phase through a coarse frit to remove solid organic byproducts.

  • Distillation: Use a Rotary Evaporator.

    • Bath Temp: 60°C.

    • Vacuum: Moderate (20–50 mbar). The high boiling point (~146°C) means it will not strip off easily; this allows you to strip off residual organic solvents (DCM/THF) first, leaving the pure (Perfluoro-n-octyl)ethane behind.

Waste Management: The Segregation Imperative

CRITICAL: Improper disposal of fluorinated solvents is a major compliance violation.

  • The "No-Mix" Rule: NEVER pour (Perfluoro-n-octyl)ethane into the general "Organic Solvents" or "Halogenated Solvents" waste drum unless explicitly permitted by your EH&S officer.

  • Reasoning: Standard incinerators may not be equipped with scrubbers to handle the high volume of HF generated by burning concentrated perfluorocarbons. This can damage the incinerator and release toxic emissions.

  • Disposal Stream: Segregate into a dedicated container labeled: "High-Fluorine Content Waste - DO NOT MIX."

Visualization: Fluorous Biphasic System (FBS) Logic

The following diagram illustrates the temperature-dependent miscibility logic used in fluorous chemistry, highlighting safety checkpoints.

FluorousWorkflow Start Start: Biphasic Mixture (Organic + Fluorous Solvents) Heat Apply Heat (>60°C) (Homogeneous Phase) Start->Heat Miscibility Reached Reaction Perform Catalysis / Synthesis Heat->Reaction Cool Cool to Room Temp (Phase Separation) Reaction->Cool Sep Separation Step Cool->Sep Phases Split OrgPhase Top Layer: Organic Product (Standard Waste/Workup) Sep->OrgPhase Decant Top FluPhase Bottom Layer: Fluorous Solvent (Perfluoro-n-octyl)ethane Sep->FluPhase Drain Bottom (Heavy) Recycle Rotary Evaporation (Recycle Solvent) FluPhase->Recycle Preferred Route Waste Segregated Waste Container (High Fluorine) FluPhase->Waste End of Life Recycle->Start Re-use

Caption: Figure 1: Thermomorphic behavior of (Perfluoro-n-octyl)ethane allows for homogeneous reaction conditions and gravity-driven phase separation for product recovery.

Emergency Response Protocols

Incident TypeImmediate ActionTechnical Note
Skin Contact Wash with soap and water for 15 min.[2]Lipophobic nature means absorption is slow, but wash thoroughly.
Eye Contact Rinse with water for 15 min.[2][4]Lift eyelids.[4] Mechanical irritation is the primary risk.
Spill (<100mL) Absorb with sand or vermiculite.Do not use standard organic spill pads if they are not rated for heavy oils.
Fire Use Dry Chemical, CO2, or Foam.Danger: Fire creates HF vapors. Evacuate upwind. Do not breathe smoke.[5]

References

  • PubChem. (n.d.). Compound Summary: 1H,1H,2H,2H-Perfluorodecane (CAS 77117-48-7). National Library of Medicine. Retrieved from [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron.
  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Perfluorinated Alkanes. (General hazard grounding for long-chain fluorocarbons). Retrieved from [Link]

Sources

The Fluorous Anomaly: Investigating Intermolecular Forces in Perfluorinated Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

Perfluorinated alkanes (PFAs) represent a unique singularity in organic chemistry. Despite high molecular weights that should predict solid states, they remain volatile liquids with anomalously low boiling points and surface tensions. This guide deconstructs the "Fluorous Effect"—the thermodynamic behavior driven by the low polarizability of the Carbon-Fluorine (C-F) bond. For drug development professionals, understanding these weak intermolecular forces (IMFs) is critical for engineering oxygen carriers, fluorous-phase drug delivery systems, and self-assembling nanostructures.

Part 1: The Theoretical Framework

The Physics of the "Teflon" Sheath

The behavior of PFAs is governed by the electronic nature of the fluorine atom. While fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole in the C-F bond, the symmetry of perfluorinated chains (e.g., perfluorohexane) effectively cancels these dipoles.

However, the critical factor is polarizability .

  • Electronic Stiffness: Fluorine holds its valence electrons so tightly that they are difficult to distort. This results in an extremely low atomic polarizability (

    
    ).
    
  • London Dispersion Forces: Since dispersion forces (induced dipole-induced dipole) scale with polarizability, PFAs exhibit much weaker cohesive forces than their hydrocarbon counterparts.

  • The "Fat" Atom Effect: The van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å). This creates a steric "sheath" that protects the carbon backbone, preventing close packing and further reducing intermolecular attraction.

The "Gas-Like" Liquid

PFAs are often described as "gas-like liquids" because their molecules interact so weakly that they barely hold together as a liquid phase. This results in:

  • High Compressibility: Large free volume between molecules.

  • High Gas Solubility: Oxygen and CO₂ dissolve readily because they can easily slip into the "holes" within the loosely packed liquid lattice.

Part 2: Comparative Thermodynamics

To visualize the magnitude of these force differences, we compare n-Hexane (hydrocarbon) with Perfluoro-n-hexane (fluorocarbon). Note the massive discrepancy in Molecular Weight (MW) versus Boiling Point (BP).

Table 1: Thermodynamic Properties of C6 Analogues

Propertyn-Hexane (

)
Perfluoro-n-hexane (

)
The Technical Insight
Molecular Weight 86.18 g/mol 338.04 g/mol

is ~4x heavier, yet boils lower.
Boiling Point 68.7 °C57.2 °CMass usually increases BP; here, weak IMFs dominate mass.
Surface Tension (20°C) 18.4 mN/m~11.9 mN/mExtremely low cohesive energy density.
Molar Volume 131.6 mL/mol~200 mL/molFluorines take up space; packing is inefficient.

(25°C)
31.6 kJ/mol31.5 kJ/molDespite 4x mass, the energy to vaporize is identical.

Data Sources: NIST Chemistry WebBook [1], Pollice & Chen (2019) [2].

Part 3: Computational Approaches

Standard computational methods often fail with PFAs because they underestimate the specific nature of dispersion forces in fluorinated systems.

The DFT Failure Mode

Standard Density Functional Theory (DFT) functionals (like B3LYP) poorly describe long-range electron correlation (dispersion). In PFAs, where dispersion is the only glue holding the liquid together, uncorrected DFT predicts unbound or repulsive states.

Recommended Computational Workflow

To accurately model PFA interactions (e.g., docking a fluorinated drug into a carrier), you must use Dispersion-Corrected DFT .

G Start Input Structure (e.g., C6F14 Dimer) GeoOpt Geometry Optimization (Low Level) Start->GeoOpt Functional Select Functional (wB97X-D or B3LYP-D3) GeoOpt->Functional Refine BasisSet Basis Set Selection (def2-TZVP) Functional->BasisSet Correction Dispersion Correction (Grimme D3/D4) BasisSet->Correction Essential Output Interaction Energy (Accurate IMF) Correction->Output

Figure 1: Computational workflow for modeling perfluorinated interactions. Note the mandatory inclusion of dispersion corrections (Green).

Key Parameters:

  • Functional:

    
    B97X-D (Head-Gordon) or B3LYP-D3(BJ) (Grimme). These include empirical 
    
    
    
    terms to account for dispersion.
  • Basis Set: Must use diffuse functions (e.g., 6-311+G** or def2-TZVP) to model the loosely held electron density at the fluorine periphery.

Part 4: Experimental Protocols

Measuring the weak IMFs in PFAs requires high-sensitivity techniques. The Pendant Drop Method is the gold standard for quantifying the liquid-vapor interface energy (surface tension).

Protocol: Pendant Drop Tensiometry for Fluorocarbons

Objective: Determine the surface tension (


) of a perfluorinated liquid to validate purity or formulation stability.

Prerequisites:

  • Optical Tensiometer (Goniometer).

  • Quartz or glass cuvette (optically clear).

  • Hamilton syringe (gas-tight) with a fluoropolymer-coated needle (to prevent wetting).

Step-by-Step Methodology:

  • System Cleaning (Critical):

    • PFAs are extremely sensitive to hydrocarbon contamination. Rinse all glass/metal parts with acetone, then n-hexane, then a sacrificial amount of the fluorocarbon.

    • Why: Even a monolayer of hydrocarbon will artificially raise the surface tension reading toward 18-20 mN/m.

  • Density Calibration:

    • Measure the precise density (

      
      ) of your PFA at the target temperature. This value is mathematically required to solve the Young-Laplace equation.
      
  • Drop Formation:

    • Suspend a droplet of the PFA from the needle tip into air (or a saturated vapor phase).

    • The drop should be large enough to assume a "pear" shape (gravity dominating surface tension) but not so large that it detaches.

    • Target Bond Number:

      
      .
      
  • Image Acquisition & Fitting:

    • Capture high-contrast shadowgraph images.

    • Fit the drop profile using the Young-Laplace equation.

    • Self-Validation: If the fit error (RMSE) is >0.5

      
      m, the drop is vibrating or the needle tip is dirty.
      
  • Temperature Control:

    • Maintain temperature within

      
      C. PFA surface tension is highly temperature-dependent (
      
      
      
      is steep).

Part 5: Applications in Drug Development

The weak IMFs of PFAs are not a bug; they are a feature utilized in advanced therapeutics.

The Fluorous Phase & Oxygen Carriers

Because PFAs have weak intermolecular attraction, there are large "voids" in the liquid structure.

  • Mechanism: Gases (

    
    , 
    
    
    
    ) occupy these voids without disrupting the liquid structure (zero enthalpy of solution).
  • Application: Liquid Breathing (Total Liquid Ventilation) and artificial blood substitutes (e.g., Perflubron).

Fluorous Nanoparticles (F-NPs)

Drug delivery systems utilize the "Fluorous Effect" to create phase-separated carriers.

D Lipid Lipid/Surfactant Shell FluorousCore Perfluorocarbon Core (Weak IMFs) Lipid->FluorousCore Encapsulates Payload Fluorinated Drug (Soluble in Core) FluorousCore->Payload Solubilizes Release Phase Transition (Liquid -> Gas Bubble) FluorousCore->Release Ultrasound Ultrasound Trigger (Energy Input) Ultrasound->FluorousCore Vaporizes Delivery Drug Release (Local Accumulation) Release->Delivery

Figure 2: Mechanism of Ultrasound-Triggered Fluorous Drug Delivery. The weak IMFs allow the core to vaporize easily upon acoustic stimulation, releasing the payload.

Mechanism: A drug is tagged with a "fluorous tail" (e.g.,


). This tag drags the drug into the PFA core of a nanoparticle, separating it from the aqueous biological environment. This prevents premature degradation.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems: Hexane and Perfluorohexane. National Institute of Standards and Technology. [Link]

  • Pollice, R., & Chen, P. (2019). Origin of the Immiscibility of Alkanes and Perfluoroalkanes.[1] Journal of the American Chemical Society, 141(8), 3489–3506.[1] [Link]

  • Grimme, S., et al. (2010). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu.[2] The Journal of Chemical Physics. [Link]

  • Campos-Terán, J., et al. Surface Tension and Surface Orientation of Perfluorinated Alkanes. ResearchGate. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. [Link]

Sources

Navigating the Complex Phase Behavior of Perfluoro-n-octyl)ethane and its Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semifluorinated alkanes, such as (Perfluoro-n-octyl)ethane (F8H2), represent a unique class of compounds with intriguing physicochemical properties that are driving innovation in fields ranging from advanced materials to drug delivery systems. Their distinct molecular architecture, combining a rigid perfluorinated segment with a flexible hydrocarbon tail, leads to complex and often non-ideal phase behavior when mixed with other substances. This guide provides a comprehensive exploration of the experimental and theoretical methodologies used to characterize the phase behavior of F8H2 mixtures, with a primary focus on its interactions with hydrocarbons and water. Due to the limited availability of specific data for (Perfluoro-n-octyl)ethane, this guide will leverage the extensive research conducted on its close structural analogue, perfluoro-n-octane, to illustrate key concepts and experimental protocols. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of (Perfluoro-n-octyl)ethane and its Mixtures

(Perfluoro-n-octyl)ethane, with the chemical formula C8F17C2H5, is a semifluorinated alkane that exhibits a fascinating interplay of lipophobic and hydrophobic characteristics due to its distinct molecular segments. This dual nature governs its miscibility with a wide range of solvents and is the primary driver of its complex phase behavior. The perfluoroalkyl chain imparts properties such as high density, low surface tension, and chemical inertness, while the ethyl group provides a degree of compatibility with hydrocarbons.[1]

The study of the phase behavior of F8H2 mixtures is paramount for a variety of applications:

  • Drug Delivery: The unique solubility characteristics of semifluorinated alkanes are being explored for the development of novel drug delivery systems, including emulsions, and as carriers for respiratory therapies.

  • Biomedical Applications: Their biocompatibility and gas-carrying capacity make them candidates for use as temporary vitreoretinal tamponades in ophthalmic surgery.[2]

  • Advanced Materials: The self-assembly and interfacial properties of these compounds are of interest in the creation of specialized coatings and functional materials.

Understanding the pressure-temperature-composition (P-T-x) phase diagrams of F8H2 mixtures is crucial for designing and optimizing these applications, ensuring product stability, and predicting performance under various conditions.

Unveiling Phase Behavior: Experimental Methodologies

The characterization of the phase behavior of F8H2 mixtures necessitates a suite of specialized experimental techniques capable of operating under a range of temperatures and pressures. The choice of methodology is dictated by the specific phases involved (vapor, liquid, solid) and the nature of the mixture.

High-Pressure View-Cell Experiments for Visual Phase Determination

High-pressure view-cells are indispensable tools for the direct visual observation of phase transitions. These cells, typically equipped with sapphire windows, allow for the precise determination of bubble points, dew points, and liquid-liquid miscibility gaps under controlled temperature and pressure.

Experimental Workflow: High-Pressure View-Cell Analysis

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Analysis prep1 Accurately prepare mixture of known composition prep2 Introduce mixture into the high-pressure cell prep1->prep2 exp1 Set and stabilize the desired temperature prep2->exp1 exp2 Gradually change pressure while observing the mixture exp1->exp2 exp3 Record pressure and temperature at phase transitions exp2->exp3 Visual Detection data1 Plot phase transition points on a P-T or P-x diagram exp3->data1 data2 Determine phase boundaries (e.g., bubble point curve) data1->data2 G cluster_input Input Parameters cluster_model SAFT-γ Mie Model cluster_output Predicted Thermodynamic Properties input1 Pure component parameters (e.g., segment size, dispersion energy) model1 Calculate Helmholtz free energy of the mixture input1->model1 input2 Binary interaction parameters (kij) input2->model1 output1 Phase diagrams (P-T, P-x, T-x) model1->output1 output2 Densities model1->output2 output3 Vapor pressures model1->output3

Caption: Logical flow for applying the SAFT-γ Mie equation of state.

The SAFT-γ Mie group contribution approach is particularly well-suited for semifluorinated alkanes. It allows for the prediction of the properties of a wide range of molecules by breaking them down into functional groups (e.g., -CF3, -CF2-, -CH2-, -CH3). [3][4]The interaction parameters for these groups are determined by fitting to a limited set of experimental data, and can then be used to predict the behavior of other molecules containing the same groups.

Phase Behavior of (Perfluoro-n-octyl)ethane Mixtures: Key Insights

Leveraging studies on perfluoro-n-octane, we can anticipate the key features of the phase behavior of F8H2 mixtures.

Mixtures with Hydrocarbons

Mixtures of perfluoroalkanes and alkanes are known for their highly non-ideal behavior, often exhibiting large positive deviations from Raoult's law and extensive liquid-liquid immiscibility. This is due to the weak interactions between the fluorocarbon and hydrocarbon segments.

Table 1: Expected Phase Behavior of (Perfluoro-n-octyl)ethane - Hydrocarbon Mixtures

Mixture ComponentExpected Phase BehaviorKey Characteristics
Short-chain alkanes (e.g., methane, ethane)Vapor-liquid and vapor-liquid-liquid equilibriaComplex phase envelopes with critical lines.
Long-chain alkanes (e.g., octane, decane)Wide liquid-liquid miscibility gapsUpper critical solution temperature (UCST) behavior is common. [5][6][7]
Aromatic hydrocarbons (e.g., toluene)Enhanced miscibility compared to aliphatic hydrocarbonsAromatic-fluorocarbon interactions can lead to reduced immiscibility. [8]
Mixtures with Water

The interaction of F8H2 with water is particularly relevant for biomedical and pharmaceutical applications. Perfluoroalkanes are notoriously hydrophobic, leading to extremely low mutual solubilities with water. [6][7] Table 2: Expected Phase Behavior of (Perfluoro-n-octyl)ethane - Water Mixtures

PropertyExpected BehaviorImplications
Mutual SolubilityExtremely lowFormation of stable emulsions is possible with appropriate surfactants.
Interfacial TensionHighSignificant energy input required to create dispersions.
Gas Hydrate FormationPotential for inhibitionThe presence of F8H2 may influence the formation conditions of gas hydrates. [9][10]

The Role of (Perfluoro-n-octyl)ethane in Gas Hydrate Formation

Gas hydrates are crystalline, ice-like solids in which gas molecules are trapped within a cage of water molecules. Their formation can be a significant problem in oil and gas pipelines. [11][12]The introduction of certain molecules can inhibit or promote hydrate formation.

Perfluorinated compounds, due to their hydrophobic nature and size, can potentially act as inhibitors of gas hydrate formation. [9][10]They may disrupt the hydrogen-bonded water lattice necessary for hydrate crystal growth. Further experimental studies are needed to quantify the effect of (Perfluoro-n-octyl)ethane on the phase boundaries of gas hydrates for common hydrate-forming gases like methane and ethane.

Conclusion and Future Directions

The phase behavior of (Perfluoro-n-octyl)ethane mixtures is a rich and complex field with significant implications for a range of scientific and industrial applications. This guide has provided a framework for understanding and investigating this behavior, drawing upon established experimental and theoretical methodologies. While a comprehensive dataset for F8H2 itself is still emerging, the knowledge gained from its structural analogue, perfluoro-n-octane, provides a robust foundation for future research.

Future work should focus on generating high-quality experimental data for the phase equilibria of binary and ternary mixtures containing (Perfluoro-n-octyl)ethane. These data will be crucial for refining group interaction parameters for the SAFT equation of state, leading to more accurate predictive models. A deeper understanding of the interfacial properties and the influence of F8H2 on gas hydrate formation will further unlock the potential of this versatile molecule.

References

Sources

Methodological & Application

liquid chromatography-mass spectrometry (LC-MS/MS) protocol for detecting perfluoroalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Scope & Applicability: The "Alkane" vs. "Alkyl" Distinction

CRITICAL SCIENTIFIC NOTE: Before proceeding, it is vital to distinguish between Perfluoroalkanes (neutral, volatile fluorocarbons like perfluorodecalin or perfluorohexane) and Perfluoroalkyl Substances (PFAS) (ionizable surfactants like PFOA/PFOS).

  • Volatile Perfluoroalkanes (CxFy): Due to their high volatility and lack of ionizable functional groups, these are chemically inert in standard Electrospray Ionization (ESI). The gold standard for these compounds (often used as blood substitutes or imaging agents) is Headspace GC-MS , not LC-MS.

  • Perfluoroalkyl Substances (PFAS): These contain a functional head group (carboxylate, sulfonate) attached to a perfluoroalkane tail. These are the standard targets for LC-MS/MS analysis in drug development and toxicology.

This protocol focuses on the LC-MS/MS analysis of PFAS , which are often the metabolic endpoints or contaminants of interest in perfluorocarbon research. If your target is strictly neutral perfluorodecalin, refer to the "Alternative Ionization" section (Part 5) regarding APPI.

Introduction & Mechanistic Insight

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying PFAS due to its high sensitivity (ppt level). However, the ubiquity of fluoropolymers in laboratory equipment (PTFE tubing, solvent lines) creates a unique challenge: System Background Contamination .[2]

This protocol utilizes a Delay Column architecture.[2][3] By placing a retentive column before the autosampler, we chromatographically separate the "system" PFAS (originating from the pump/solvents) from the "sample" PFAS.

Mechanistic Workflow
  • System PFAS elute from the pump/mixer.

  • Delay Column traps these contaminants momentarily.

  • Sample Injection occurs after the delay column.

  • Analytical Column separates both bands.

  • Result: The "System" peak appears later (delayed) than the "Sample" peak, preventing integration errors.

Experimental Configuration
3.1 Hardware Specifications
  • LC System: UHPLC (Binary Pump preferred for high-pressure mixing).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in Negative ESI.

  • Tubing: PEEK (Polyether ether ketone) or Stainless Steel. Strictly NO Teflon/PTFE tubing.

  • Vials: Polypropylene (PP) vials with PP caps. No glass (adsorption issues) and no PTFE-lined septa .

3.2 Column Chemistry
  • Delay Column (Isolator): C18, 50 x 2.1 mm, 3-5 µm (Placed between Mixer and Autosampler).

  • Analytical Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Supelco Ascentis Express PFAS), 100 x 2.1 mm, 1.8-2.7 µm.

3.3 Reagents & Mobile Phase
  • Solvent A: 5-10 mM Ammonium Acetate in Water (LC-MS Grade).

  • Solvent B: Methanol (LC-MS Grade).[4] Note: Methanol typically yields higher signal intensity for perfluorinated anions compared to Acetonitrile.

Detailed Protocol
Step 1: Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation alone often leaves significant matrix effects. Weak Anion Exchange (WAX) SPE is preferred for amphiphilic PFAS.

  • Aliquot: Transfer 100 µL plasma to a Polypropylene tube.

  • Spike: Add isotopically labeled internal standards (e.g.,

    
    -PFOA, 
    
    
    
    -PFOS).
  • Precipitate: Add 300 µL Formic Acid (0.1% in Acetonitrile). Vortex 30s. Centrifuge 10,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:10 with water (to prevent solvent breakthrough on SPE).

  • SPE Loading (WAX Cartridge):

    • Condition: 1 mL MeOH, then 1 mL Water.[5]

    • Load: Diluted sample.

    • Wash 1: 1 mL Sodium Acetate buffer (pH 4).

    • Wash 2: 1 mL MeOH.

    • Elute: 1 mL 0.1% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness (N2 gas, 40°C). Reconstitute in 96:4 MeOH:Water.

Step 2: LC Gradient Parameters

Flow Rate: 0.3 - 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase B (MeOH)Event
0.0010%Initial Equilibration
0.5010%Load Sample
8.0095%Elution of Long-Chain PFAS
10.0095%Wash
10.1010%Re-equilibration
13.0010%End
Step 3: MS/MS Source Parameters (Negative ESI)
  • Spray Voltage: -2500 V to -4500 V (Compound dependent).

  • Gas Temp: 250-300°C.

  • Nebulizer: 30-40 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][4][6]

Key MRM Transitions:

  • PFOA: 413.0

    
     369.0 (Quant), 413.0 
    
    
    
    169.0 (Qual)
  • PFOS: 499.0

    
     80.0 (Quant), 499.0 
    
    
    
    99.0 (Qual)
  • PFHxS: 399.0

    
     80.0 (Quant)
    
Visualization: The Delay Column Concept

The following diagram illustrates how the hardware configuration physically separates background contamination from the analyte.

DelayColumnWorkflow cluster_chromatogram Resulting Chromatogram Solvent Mobile Phase (Contaminated with trace PFAS) Pump Binary Pump & Mixer Solvent->Pump Background PFAS enters DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol Gradient Start Injector Autosampler (Injects Sample) DelayCol->Injector Clean Solvent Front AnalCol ANALYTICAL COLUMN (Separation) Injector->AnalCol Sample + Delayed Background Detector MS/MS Detector AnalCol->Detector 1. Sample Peak 2. Background Peak Chrom Time --> [Sample Peak] ...... [System Background Peak]

Caption: Schematic of the Delay Column setup ensuring system contaminants elute after the target analyte.

Alternative Approaches for Neutral Perfluoroalkanes

If your research strictly requires the analysis of neutral perfluoroalkanes (e.g., Perfluorodecalin) and GC-MS is unavailable, standard ESI will fail. You must use Atmospheric Pressure Photoionization (APPI) .[7]

  • Mechanism: APPI uses a Krypton lamp (10 eV or 10.6 eV) to emit photons. Since perfluoroalkanes have high ionization potentials (IP), a dopant (e.g., Toluene or Acetone) is required.

  • Process: Photons ionize the dopant

    
     Dopant transfers charge to the perfluoroalkane via charge exchange.
    
  • Note: Sensitivity is generally lower than GC-MS (Headspace) for these volatile species.

Quality Assurance & Troubleshooting
IssueProbable CauseCorrective Action
High Background Contaminated solvents or tubing.Replace all PTFE lines with PEEK. Use LC-MS grade MeOH.
Signal Suppression Matrix effects (Phospholipids).Switch from Protein Precip to WAX-SPE. Ensure 10x dilution.
Peak Tailing pH mismatch.Ensure Ammonium Acetate is used; acidic pH helps carboxylate retention.
Ghost Peaks Carryover.Implement a needle wash with 1:1 MeOH:Isopropanol + 0.1% Formic Acid.
References
  • U.S. EPA Method 537.1. "Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS."[5][6] U.S. Environmental Protection Agency.[5][6][8][9][10]

  • Shoemaker, J. A., & Tettenhorst, D. R. (2020). "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." U.S. EPA.[2][6][8][9]

  • Genualdi, S., et al. "Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry." Analytical Methods, 2010.[4]

  • Application Note. "Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system." SCIEX.

  • Review. "Atmospheric Pressure Photoionization (APPI) — The Second Source for LC-MS?" Chromatography Online.

Sources

Protocol for Measuring Oxygen Solubility in (Perfluoro-n-octyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorocarbons (PFCs), such as (Perfluoro-n-octyl)ethane, are distinguished by their exceptionally high capacity for dissolving respiratory gases, a characteristic that underpins their investigation for critical biomedical applications, including as synthetic oxygen carriers or "blood substitutes".[1][2] Quantifying this high gas solubility with precision is paramount for research and development. This application note provides a detailed guide for determining the oxygen solubility in (Perfluoro-n-octyl)ethane, addressing the unique physicochemical properties of fluorinated liquids. We present the saturation method as the primary, most reliable technique and discuss the limitations of conventional aqueous-based methods. This document offers comprehensive, step-by-step protocols, theoretical background, data analysis guidance, and essential safety considerations for researchers.

Introduction: The Unique Nature of Perfluorocarbons

(Perfluoro-n-octyl)ethane is a member of the perfluorocarbon (PFC) family, which are chemically and biologically inert molecules derived from hydrocarbons by replacing all hydrogen atoms with fluorine atoms.[3] This substitution results in weak intermolecular forces, high density, and low surface tension. Critically, it creates molecular cavities that can physically dissolve large volumes of gases like oxygen, not through chemical binding as in hemoglobin, but through van der Waals interactions.[2] The amount of dissolved gas is directly proportional to the partial pressure of that gas, a relationship described by Henry's Law.[4]

This high oxygen-carrying capacity—up to 20 times that of water—makes PFCs highly valuable for applications in tissue oxygenation, drug delivery, and medical imaging.[2][5] However, the very properties that make PFCs effective also present challenges for measurement. Their immiscibility with aqueous solutions and unique interactions with measurement probes mean that standard protocols for determining dissolved oxygen, such as the Winkler titration method, are chemically incompatible, while electrochemical sensors require careful interpretation.[5][6] Therefore, a robust and validated protocol is essential for obtaining accurate and reproducible solubility data.

Theoretical Foundation: Henry's Law

The equilibrium solubility of a gas in a liquid is governed by Henry's Law, which states that at a constant temperature, the amount of a dissolved gas in a liquid is directly proportional to the partial pressure of that gas in equilibrium with the liquid.[7]

The law is expressed as:

C = kP

Where:

  • C is the concentration of the dissolved gas (e.g., in mol/L).

  • P is the partial pressure of the gas above the liquid (e.g., in atm).

  • k is the Henry's Law constant, a unique value for a given gas, solvent, and temperature.[8]

This principle is the cornerstone of the measurement protocols described herein. By controlling the temperature and pressure at which (Perfluoro-n-octyl)ethane is saturated with oxygen, we can determine its solubility under defined conditions.

Method Selection: A Rationale for the Saturation Method

Several techniques exist for measuring dissolved gases, but not all are suitable for PFCs.

  • Winkler Titration: This classic method relies on a series of aqueous chemical reactions to "fix" oxygen and then quantify it via titration.[9][10] Given that (Perfluoro-n-octyl)ethane is hydrophobic and chemically inert, the necessary reactions cannot occur, rendering this method entirely unsuitable.[11]

  • Clark-Type Electrochemical Sensors: These sensors measure the partial pressure of oxygen via an electrochemical reaction behind an oxygen-permeable membrane.[12] While excellent for measuring the relative saturation (e.g., 50% saturated), they are problematic for determining the absolute solubility in PFCs. The sensor's output is based on the equilibrium of oxygen between the sample and the sensor's internal electrolyte solution. Because a PFC holds vastly more oxygen at saturation than water, the partitioning of oxygen across the membrane is different, and a standard sensor calibrated for aqueous solutions will not provide an accurate absolute concentration in mg/L or mol/L.[5]

  • Saturation Method (Volumetric/Manometric): This is the gold standard for accurately measuring gas solubility in PFCs.[3][13] The principle is straightforward: a known volume of thoroughly degassed liquid is brought into contact with a known quantity of the test gas at a constant, defined temperature and pressure.[14] Once equilibrium is reached, the volume of gas that has dissolved into the liquid is measured. This method is highly accurate because it is a direct physical measurement of the dissolved gas volume.[3]

For its accuracy, reliability, and directness, the Saturation Method is the recommended protocol.

Primary Protocol: The Saturation Method

This protocol details the steps to measure oxygen solubility in (Perfluoro-n-octyl)ethane using a custom-built apparatus based on the saturation method, as described in the literature for other PFCs.[3]

Principle

A precisely known volume of degassed (Perfluoro-n-octyl)ethane is placed in a thermostated dissolution cell. A known amount of pure oxygen is introduced into the cell, and the system is allowed to reach thermal and pressure equilibrium while being agitated. The volume of gas that dissolves in the liquid is determined by measuring the change in the gas volume in a calibrated burette at constant pressure.

Apparatus
  • Dissolution Cell: A calibrated glass vessel with a known volume, equipped with a magnetic stirrer and connected to a gas line and vacuum.

  • Gas Burette: A calibrated piston-cylinder or similar volumetric apparatus to accurately measure gas volumes.

  • Manometer: A mercury or digital manometer for precise pressure measurement.

  • Thermostat Bath: A water bath capable of maintaining the temperature of the dissolution cell to within ±0.1 K.[3]

  • Vacuum Pump and Line: Capable of achieving high vacuum for thorough degassing.

  • High-Purity Oxygen Source: With regulator.

Step-by-Step Methodology

Step 1: Degassing the (Perfluoro-n-octyl)ethane Causality: This is the most critical step. PFCs have a high affinity for gases, so any dissolved atmospheric gases (especially nitrogen) will lead to erroneously low measurements of oxygen solubility.[3] The freeze-pump-thaw method is highly effective.

  • Place a known volume of (Perfluoro-n-octyl)ethane into a suitable flask connected to the vacuum line.

  • Freeze the liquid using liquid nitrogen.

  • Once fully frozen, open the flask to the vacuum pump to evacuate any gases in the headspace.

  • Close the flask to the vacuum and thaw the liquid. Dissolved gases will bubble out into the headspace.

  • Repeat this freeze-pump-thaw cycle at least 3-4 times until no gas bubbles are observed during the thaw cycle.

Step 2: Preparing the Apparatus

  • Thoroughly clean and dry the dissolution cell and gas burette.

  • Assemble the apparatus and immerse the dissolution cell in the thermostat bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C).

  • Evacuate the entire apparatus using the vacuum pump. Check for leaks by isolating the system from the pump and monitoring the pressure for several minutes. The pressure should remain stable.

Step 3: Introducing the Sample and Reaching Thermal Equilibrium

  • Carefully introduce a precisely known volume of the degassed (Perfluoro-n-octyl)ethane into the evacuated dissolution cell.

  • Allow the liquid to equilibrate with the bath temperature for at least 30-60 minutes.

Step 4: Saturation with Oxygen

  • Fill the gas burette with high-purity oxygen.

  • Slowly introduce oxygen into the dissolution cell from the burette until the pressure is near atmospheric pressure (or the desired experimental pressure). Record the initial volume of gas in the burette.

  • Turn on the magnetic stirrer to facilitate the dissolution of oxygen. The gas-liquid interface must be continuously renewed without causing excessive foaming.

  • Monitor the pressure inside the cell. As oxygen dissolves, the pressure will drop. Continuously add oxygen from the burette to maintain a constant pressure.

  • Equilibrium is reached when no further drop in pressure is observed over an extended period (e.g., 30 minutes), indicating the liquid is saturated.

Step 5: Measurement and Calculation

  • Record the final volume of gas in the burette.

  • The total volume of oxygen dissolved (Vg) is the difference between the initial and final burette readings, corrected for the dead space volume of the apparatus.

  • The solubility can be expressed in several ways, such as the Ostwald coefficient (L), which is the ratio of the volume of dissolved gas to the volume of the liquid solvent.[3]

    L = Vg / Vl

    Where:

    • Vg = Volume of dissolved gas.

    • Vl = Volume of the liquid solvent.

The mole fraction (x₂) can also be calculated from these experimental values.[3]

Saturation Method Workflow Diagram

SaturationMethod Degas Degas PFC (Freeze-Pump-Thaw) Assemble Assemble & Leak-Check Apparatus Degas->Assemble AddPFC Introduce Degassed PFC to Dissolution Cell Assemble->AddPFC EquilibrateTemp Thermal Equilibration (Constant T) AddPFC->EquilibrateTemp AddO2 Introduce O₂ Gas (Constant P) EquilibrateTemp->AddO2 EquilibrateGas Stir to Saturate (Equilibration) AddO2->EquilibrateGas Measure Measure Volume of Dissolved O₂ (Vg) EquilibrateGas->Measure Calculate Calculate Solubility (e.g., Ostwald Coeff.) Measure->Calculate

Caption: Workflow for the Volumetric Saturation Method.

Data Presentation and Analysis

Results should be presented clearly, allowing for comparison across different conditions.

Sample Data Table
Temperature (K)Pressure (kPa)Volume of PFC (mL)Dissolved O₂ Volume (mL)Ostwald Coefficient (L)Solubility (mL O₂/100 mL PFC)
298.15101.32550.024.50.4949.0
310.15101.32550.022.80.45645.6

Note: Data are hypothetical and for illustrative purposes only.

Sources of Error
  • Incomplete Degassing: The most significant source of error. Residual atmospheric gases will lead to an underestimation of oxygen solubility.

  • Temperature Fluctuations: Gas solubility is temperature-dependent. The temperature of the dissolution cell must be strictly controlled.[13]

  • System Leaks: Leaks in the vacuum or gas lines will lead to inaccurate pressure and volume readings.

  • Purity of Materials: The purity of both the (Perfluoro-n-octyl)ethane and the oxygen gas can affect the final results.

Safety and Handling Precautions

(Perfluoro-n-octyl)ethane is part of the broader class of per- and polyfluoroalkyl substances (PFAS). While many PFCs are considered to have low acute toxicity, concerns exist regarding the environmental persistence and potential health effects of some PFAS compounds.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat when handling the substance.[17]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[17]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety shield around the apparatus during degassing.

  • Disposal: Dispose of (Perfluoro-n-octyl)ethane and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to the environment.[18]

Conclusion

The accurate measurement of oxygen solubility in (Perfluoro-n-octyl)ethane is crucial for its development in biomedical and other advanced applications. The volumetric saturation method provides a robust and reliable means of obtaining this data. Success depends on meticulous experimental technique, particularly in the thorough degassing of the solvent and the precise control of temperature and pressure. By following the detailed protocol and safety guidelines presented in this note, researchers can generate high-quality, reproducible data to advance their work.

References

  • Atlas Scientific. What Is The Winkler Method For Dissolved Oxygen?. Atlas Scientific. [Link]
  • Freire, M. G., et al. (2004). Solubility of oxygen in liquid perfluorocarbons. Fluid Phase Equilibria, 221(1-2), 137-143. [Link]
  • Carleton College. The Winkler Method - Measuring Dissolved Oxygen. SERC, Carleton College. [Link]
  • U.S. Environmental Protection Agency. (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. EPA. [Link]
  • SciSpace. Determination of Oxygen Solubility in Liquid Media. SciSpace. [Link]
  • Wikipedia. Perfluorocarbon emulsions. Wikipedia. [Link]
  • The Zogam Science Guy. (2020). Dissolved Oxygen Estimation by Winkler's method Experiment. YouTube. [Link]
  • F2 Chemicals Ltd. Measuring Dissolved Oxygen. F2 Chemicals Ltd. [Link]
  • Vermont Department of Environmental Conservation. Dissolved Oxygen. [Link]
  • Colby College. (2011). Winkler Titrations – Measuring Dissolved Oxygen. Colby at Sea. [Link]
  • Spahn, D. R., & Hofmann, A. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Critical Care, 24(1), 63. [Link]
  • Wagner, P. D., et al. (1993). A new method for the measurement of gas solubility. Journal of Applied Physiology, 74(5), 2577-2582. [Link]
  • Freire, M. G., et al. (2005). Solubility of oxygen in substituted perfluorocarbons. Fluid Phase Equilibria, 231(1), 99-108. [Link]
  • Freire, M. G., et al. (2005). Solubility of oxygen in substituted perfluorocarbons. Fluid Phase Equilibria, 231(1), 99-108. [Link]
  • University of Vienna. Clark electrode. Faculty of Chemistry, University of Vienna. [Link]
  • Wikipedia. Henry's law. Wikipedia. [Link]
  • Canadian Society for Bioengineering. (1995). A method for measuring gas solubility. Technical Library of the CSBE-SCGAB. [Link]
  • Conduct Science. (2022). Clark Oxygen Electrode: Principle and Limitations. Conduct Science. [Link]
  • Wikipedia. Henry's law. Wikipedia. [Link]
  • U.S. Environmental Protection Agency. (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. EPA. [Link]
  • Hussain, S. A., et al. (2023). Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Biointerface Research in Applied Chemistry, 14(2), 97. [Link]
  • Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]
  • U.S. Army Medical Research and Development Command. (1983). A Technique for Measuring the Solubilities of Gases in Liquids. DTIC. [Link]
  • Khan Academy. Henry's Law. Khan Academy. [Link]
  • Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. NIOSH. [Link]
  • Chemistry LibreTexts. (2023). Henry's Law. [Link]/Physical_Properties_of_Matter/Solutions_and_Mixtures/Ideal_Solutions/Henry's_Law)
  • Kansas State University. Henry's Law - Raoult's Law. [Link]
  • Wikipedia. Clark electrode. Wikipedia. [Link]
  • NIST. (2023). Safety Data Sheet. [Link]
  • EcoOnline. (2024). PFAS Chemicals: What They Could Mean for Your Organization. [Link]
  • University of Coimbra. A lab experiment to introduce gas/liquid solubility. [Link]

Sources

employing (Perfluoro-n-octyl)ethane as a hydraulic fluid in high-temperature applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

In high-stakes drug development and flow chemistry environments, standard hydraulic fluids (mineral oils, phosphate esters) present unacceptable risks: contamination and thermal degradation . A hydraulic leak in a synthesis reactor or a cleanroom robotic arm can compromise months of biological samples or active pharmaceutical ingredients (APIs).[1]

This guide details the deployment of (Perfluoro-n-octyl)ethane (also known as 1H,1H,2H,2H-Perfluorodecane or F8H2) as a superior hydraulic medium.[1] Unlike pure perfluorocarbons (PFCs), the ethyl group in F8H2 provides a critical dipole moment that improves lubricity while retaining the chemical inertness of the fluorinated tail.

Key Advantages:

  • Biocompatibility: Biologically inert; minimizes toxicity risks during accidental ingress.[1]

  • Thermal Stability: Operates safely up to 130°C (Boiling Point ~146°C) without coking or sludge formation.[1]

  • Dielectric Strength: Safe for submerged electromechanical actuators.[1]

Part 2: Physicochemical Profile & Engineering Constraints

Effective implementation requires understanding how F8H2 differs from standard hydraulic oils. It is denser and less viscous , requiring specific pump and seal adaptations.[1]

Table 1: Comparative Physical Properties[1]
Property(Perfluoro-n-octyl)ethane (F8H2)Standard Mineral Hydraulic Oil (ISO 32)Engineering Implication
Molecular Formula

Complex Hydrocarbon MixF8H2 is a single-component fluid (predictable).[1]
Density (25°C) ~1.68 g/mL~0.87 g/mLHigh Inertia: Pump suction head must be increased to prevent cavitation.[1]
Boiling Point 146°C>300°C (Initial)Temp Limit: Do not exceed 130°C in open systems.[1] Pressurized systems can go higher.[1][2]
Viscosity (25°C) ~1.2 cSt32 cStLeakage Risk: Low viscosity requires tight-tolerance machining or magnetic drive pumps.[1]
Surface Tension ~18 mN/m~30-35 mN/mWetting: Excellent wetting; will penetrate standard thread sealants.[1] Use PTFE tape/paste.[1]
Gas Solubility Very High (up to 40 vol% Air)LowCavitation Risk: Strict degassing protocols required (See Section 3).[1]
Material Compatibility Guide
  • Seals (O-Rings/Gaskets):

    • Recommended: FKM (Viton®), FFKM (Kalrez®), PTFE (Teflon®).[1]

    • ⚠️ Caution: Silicone (VMQ) – may swell slightly due to the ethyl group.[1]

    • Avoid: EPDM (often incompatible with fluorinated solvents), Standard Buna-N (can leach plasticizers).[1]

  • Metals: Compatible with Stainless Steel (304/316), Titanium, and Hastelloy.[1]

Part 3: System Architecture & Logic[1]

The following diagram illustrates the necessary closed-loop architecture to manage the unique properties of F8H2, specifically the high density and vapor pressure management.

HydraulicSystem Reservoir Expansion Reservoir (Sealed + N2 Blanket) Pump Mag-Drive Gear Pump (High Suction Head) Reservoir->Pump Gravity Feed (Min 0.5m Head) Filter Sintered Metal Filter (10 micron) Pump->Filter High Pressure HeatEx Heat Exchanger (Temp Control) Filter->HeatEx Actuator Hydraulic Actuator (Double Acting) HeatEx->Actuator Supply Line Sensor Pressure/Temp Transducers HeatEx->Sensor Actuator->Reservoir Return Line (Low Pressure) Sensor->Pump Feedback Loop

Figure 1: Closed-loop hydraulic architecture optimized for high-density fluorinated fluids. Note the gravity feed requirement to the pump to counteract fluid inertia.

Part 4: Operational Protocols

Protocol A: System Flush & Preparation

Objective: Eliminate hydrocarbon residues.[1] F8H2 is immiscible with mineral oils; mixing results in a biphasic mess that ruins hydraulic response.[1]

  • Drain: Completely drain existing hydraulic fluid.[1]

  • Solvent Flush: Circulate a fluorinated solvent (e.g., HFE-7100 or neat F8H2 if cost permits) for 30 minutes.[1]

  • Dry: Purge system with dry Nitrogen (

    
    ) to remove volatile solvents.
    
  • Seal Check: Verify all seals are FKM or PTFE.[1] Replace any NBR seals immediately.[1]

Protocol B: Degassing & Filling (Critical Step)

The Science: Fluorinated fluids follow Henry's Law but with much higher solubility constants for oxygen and nitrogen than hydrocarbons.[1] If not degassed, temperature cycling will cause dissolved gas to come out of solution, causing "spongy" hydraulic response and cavitation damage.

DegassingWorkflow Start Start Filling Procedure Vacuum Apply Vacuum to Reservoir (-0.8 bar) Start->Vacuum Heat Heat Fluid to 50°C (Reduces Gas Solubility) Vacuum->Heat Agitate Agitate/Circulate Fluid Heat->Agitate Check Visual Check: Bubbles Present? Agitate->Check Check->Agitate Yes (Repeat) Fill Fill System Under Vacuum Check->Fill No (Clear) Blanket Apply N2 Blanket (Prevent Re-absorption) Fill->Blanket

Figure 2: Thermal-Vacuum Degassing Workflow required before sealing the system.

Step-by-Step:

  • Heat: Warm the F8H2 container to 50°C. (Gas solubility decreases as temperature increases).

  • Vacuum: Apply vacuum (approx. 200 mbar absolute) to the fluid reservoir.[1]

  • Agitate: Stir or recirculate for 60 minutes.

  • Fill: Pull fluid into the hydraulic system using the system's own vacuum to prevent air re-entrainment.[1][3]

  • Pressurize: Immediately blanket the reservoir headspace with dry Nitrogen at 1-2 psi positive pressure.[1]

Part 5: Maintenance & Safety

Leak Detection

Because F8H2 evaporates cleanly (leaving no residue), leaks are hard to spot visually.[1]

  • Method: Use UV-fluorescent additives compatible with fluorocarbons, or rely on pressure decay testing.[1]

  • Implication: In a drug synthesis environment, a leak will not contaminate the batch chemically, but the loss of hydraulic pressure can ruin the process parameters.

Thermal Degradation Monitoring

While stable, F8H2 can generate trace Hydrogen Fluoride (HF) if exposed to temperatures >200°C or active metals (Al/Mg) under high shear.[1]

  • Test: Monitor fluid acidity (Total Acid Number - TAN) annually.

  • Limit: If pH < 5.0 (aqueous extraction test), replace fluid and check for localized overheating.

Safety (EHS)[1]
  • Inhalation: High concentrations of vapor (in confined spaces) can cause dizziness.[1] Ensure standard lab ventilation.

  • Skin: Non-irritating.[1] Wash with soap and water.[1][4][5][6]

  • Disposal: Do not incinerate. F8H2 must be reclaimed by specialized fluorochemical recyclers.[1]

References

  • PubChem. (2023).[1] Perfluorooctane and Related Fluorinated Alkanes: Physical Properties.[1] National Library of Medicine.[1] [Link][1]

  • Osterland, S., et al. (2021).[1][3] Influence of Air Dissolved in Hydraulic Oil on Cavitation Erosion.[1][3] International Journal of Fluid Power.[1][7] [Link][1]

  • Trelleborg Sealing Solutions. (2012).[1] Material Chemical Compatibility Guide for Fluorocarbon Rubber (FKM).[1][8][Link][1]

  • NIST WebBook. (2023). Thermophysical Properties of Fluid Systems: Fluorinated Ethanes.[Link][1]

Sources

methodology for assessing the purity of synthesized (Perfluoro-n-octyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Purity Assessment of (Perfluoro-n-octyl)ethane (F8H2) for Pharmaceutical Applications

Executive Summary & Strategic Rationale

(Perfluoro-n-octyl)ethane (F8H2), also known as 1H,1H,2H,2H-Perfluorodecane, is a semi-fluorinated alkane (SFA) increasingly utilized in ocular drug delivery systems (e.g., as a vitreous substitute or vehicle for water-insoluble APIs). Its unique amphiphilic nature—simultaneously hydrophobic and lipophobic—presents distinct analytical challenges.

The Core Challenge: Standard organic analysis protocols often fail with SFAs. Their high density (~1.7 g/mL), extreme hydrophobicity, and lack of UV chromophores render HPLC-UV ineffective. Furthermore, the primary synthesis route (radical addition of ethylene to perfluorooctyl iodide followed by reduction) introduces specific toxic impurities—namely unreacted perfluoroalkyl iodides and olefins—that require sub-ppm detection limits due to their potential for ocular irritation.

This guide outlines a self-validating analytical triad :

  • GC-FID/MS for quantitative purity and trace organic impurity profiling.

  • 
    F qNMR  for structural verification and isomer detection (branched vs. linear).
    
  • Ion Chromatography (IC) for free fluoride quantification (indicator of degradation).

Critical Safety & Handling (Pre-Protocol)

  • Precursor Toxicity: The starting material, Perfluorooctyl iodide (

    
    ), and the intermediate 1-iodo-1H,1H,2H,2H-perfluorodecane are potential respiratory sensitizers and irritants. All sample prep must occur in a fume hood.
    
  • Volatility: F8H2 has a boiling point of ~146°C, but its high vapor pressure means significant loss can occur during vacuum filtration or rotary evaporation. Do not evaporate to dryness during workup.

Protocol A: Sample Preparation (The "Fluorous" Factor)

Expert Insight: The most common failure mode in SFA analysis is phase separation. F8H2 is immiscible with Methanol, Acetonitrile, and even standard DMSO. Injecting a biphasic sample into a GC will result in erratic response factors.

Recommended Solvent System:

  • Primary Solvent:

    
    -Trifluorotoluene (TFT) or Hexafluorobenzene.
    
  • Alternative: 1:1 mixture of Isooctane and Methyl tert-butyl ether (MTBE) if fluorinated solvents are unavailable.

Procedure:

  • Weigh 50 mg of synthesized F8H2 into a 20 mL scintillation vial.

  • Add 10 mL of Trifluorotoluene (TFT) (HPLC Grade).

  • Vortex for 30 seconds. Solution must be optically clear.

  • Internal Standard Spike: Add 50 µL of n-Decane (dissolved in TFT) as a retention time marker and volumetric standard.

Protocol B: Gas Chromatography (GC-FID/MS)

Rationale: GC-FID is the gold standard for quantitation due to the robust response of C-H bonds in the ethyl tail. MS is used in parallel (split flow) or separate runs for impurity identification.

Instrument Configuration:

  • Inlet: Split/Splitless (Split ratio 50:1 to prevent column saturation).

  • Liner: Deactivated glass wool liner (prevent catalytic degradation of iodides).

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm x 1.0µm.

    • Why 1.0µm film? Thicker film is required to retain volatile lower homologs (

      
      ) and separate them from the solvent front.
      

Temperature Program:

  • Initial: 40°C (Hold 2 min)

  • Ramp 1: 10°C/min to 120°C

  • Ramp 2: 20°C/min to 250°C (Hold 5 min)

Target Impurities & Retention Logic:

  • Olefin (Elimination Product): Elutes before the main peak.

  • F8H2 (Main Peak): Elutes ~8-10 min.

  • Iodide Precursor (8:2 FTI): Elutes after the main peak (higher boiling point due to Iodine mass).

GC_Workflow Sample Crude F8H2 Sample Solvent Dissolve in Trifluorotoluene Sample->Solvent GC_Inlet GC Inlet (250°C) Split 50:1 Solvent->GC_Inlet 1 µL Injection Column DB-5ms Column (Separation) GC_Inlet->Column Splitter Flow Splitter Column->Splitter FID FID Detector (Quantitation >99.5%) Splitter->FID 90% Flow MS MS Detector (ID Impurities) Splitter->MS 10% Flow Data Chromatogram Analysis FID->Data Area % MS->Data m/z ID

Figure 1: GC-FID/MS Dual-Detection Workflow for SFA Analysis.

Protocol C: F and H NMR Spectroscopy

Expert Insight: While GC gives purity, it cannot easily distinguish between linear isomers and branched isomers (impurities from the telomerization process).


F NMR is the "fingerprint" for the fluorinated chain.

Methodology:

  • Solvent:

    
     with 0.05% 
    
    
    
    (Hexafluorobenzene) as an internal reference (
    
    
    -164.9 ppm).
  • Frequency: 376 MHz (for

    
    F) or higher.
    
  • Relaxation Delay (d1): Must be set to >10 seconds for quantitative integration (fluorine nuclei have long

    
     relaxation times).
    

Signal Interpretation (Self-Validation):

  • 
    H NMR:  Look for the triplet at 
    
    
    
    ~2.2 ppm (
    
    
    adjacent to
    
    
    ) and the triplet at
    
    
    ~1.1 ppm (
    
    
    ).
    • Validation: Integration ratio must be exactly 2:3. Deviation implies hydrocarbon contamination.

  • 
    F NMR: 
    
    • 
       -81 ppm: 
      
      
      
      group (Integration = 3).
    • 
       -114 ppm: 
      
      
      
      adjacent to
      
      
      (Integration = 2).
    • Impurity Alert: Signals around -60 to -70 ppm often indicate

      
       (unreacted iodide).
      

NMR_Logic Spectrum Acquire 19F NMR Spectrum Check_CF3 Check -81 ppm (CF3) Spectrum->Check_CF3 Check_CF2 Check -114 ppm (CF2-CH2) Check_CF3->Check_CF2 Integration 3:2? Check_Iodide Scan -60 to -70 ppm Check_CF2->Check_Iodide Decision Impurity Decision Check_Iodide->Decision Pass PASS: Pure F8H2 Decision->Pass No Peaks Fail FAIL: Iodide Detected Decision->Fail Peaks Present

Figure 2: Logical decision tree for


F NMR structural validation.

Specifications & Acceptance Criteria

For pharmaceutical applications (e.g., ocular instillation), the following specifications are recommended based on industry standards for fluorocarbon vitreous substitutes.

ParameterMethodAcceptance CriteriaRationale
Appearance VisualClear, colorless, immiscible with waterBasic physical check.[1]
Identification GC-MS & NMRMatches Reference StandardIdentity confirmation.
Assay (Purity) GC-FID≥ 99.5% High purity required for ocular safety.
Unknown Impurities GC-FIDEach < 0.10%ICH Q3A/B reporting thresholds.
8:2 Fluorotelomer Iodide GC-MS/FID< 50 ppm Critical: Iodides are cytotoxic.
Free Fluoride (

)
Ion Chromatography< 2 ppmIndicates HF elimination/degradation.
Acidity Titration< 0.01 mg KOH/gPrevents irritation.
Density (20°C) Oscillating U-tube1.69 - 1.73 g/mLConfirmation of fluorination degree.

References

  • National Institutes of Health (NIH). (2021). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. Int J Mol Sci. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

  • PubChem. (2025).[2] Perfluorooctane and Related Fluorocarbons Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for (Perfluoro-n-octyl)ethane in Electronic Cooling Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Thermal Management

The relentless pursuit of faster, smaller, and more powerful electronic devices has precipitated a thermal management crisis. Conventional air and water-cooling methodologies are increasingly reaching their practical and economic limits. This has paved the way for advanced thermal management solutions, with liquid immersion cooling emerging as a particularly promising technology. Within this domain, (Perfluoro-n-octyl)ethane, a hydrofluoroether, has garnered significant attention as a high-performance dielectric heat transfer fluid.[1][2]

Marketed commercially, for instance as a component in 3M™ Novec™ 7500 Engineered Fluid, this compound offers a unique combination of desirable properties: it is non-flammable, possesses a high dielectric strength, exhibits excellent material compatibility, and has a favorable environmental and safety profile compared to earlier generations of perfluorinated compounds (PFCs).[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and engineers on the application of (Perfluoro-n-octyl)ethane in both single-phase and two-phase immersion cooling systems for electronics.

Physicochemical Properties of (Perfluoro-n-octyl)ethane

A thorough understanding of the physical and chemical properties of (Perfluoro-n-octyl)ethane is paramount for its effective and safe implementation in electronic cooling systems. The following table summarizes its key thermophysical properties.

PropertyValueUnitsConditionsReference
Chemical Formula C₁₀H₅F₁₇--
Molecular Weight 414 g/mol -[1][3]
Boiling Point 128°Cat 1 atm[1][2]
Pour Point -100°C-[1][2]
Liquid Density 1.614g/cm³at 25°C[3]
1.81g/cm³at -70°C[3]
1.40g/cm³at 130°C[3]
Kinematic Viscosity 0.77cStat 25°C[3]
50cStat -80°C[3]
0.28cStat 110°C[3]
Specific Heat Capacity 1.14J/g-°Cat 30°C[3]
0.980J/g-°Cat -70°C[3]
1.29J/g-°Cat 130°C[3]
Thermal Conductivity 0.065W/m-Kat 30°C[3]
0.083W/m-Kat -70°C[3]
0.053W/m-Kat 130°C[3]
Dielectric Strength >25kV0.1" gap[2]
Heat of Vaporization 88.5kJ/kgat boiling point[1][3]
Vapor Pressure 2.1kPaat 25°C[4]
Global Warming Potential (GWP) 100100-yr ITH-[2]
Ozone Depletion Potential (ODP) 0--[4]

Application in Electronic Cooling: Single-Phase vs. Two-Phase Immersion

(Perfluoro-n-octyl)ethane is suitable for both single-phase and two-phase immersion cooling, each with distinct mechanisms and advantages.

Single-Phase Immersion Cooling: In this method, the electronic components are fully submerged in the liquid coolant, which remains in its liquid state throughout the process.[5] The heat generated by the components is transferred to the fluid via natural or forced convection. A pump then circulates the heated fluid to a heat exchanger, where it is cooled before being returned to the immersion tank.[5] This approach is generally simpler in design and operation.[6]

Two-Phase Immersion Cooling: This technique leverages the latent heat of vaporization for highly efficient heat transfer.[7] The electronic components are immersed in the dielectric fluid, which has a relatively low boiling point.[7] As the components heat up, the fluid boils at the surface of the hot components, creating vapor.[7] This vapor rises, carrying away a significant amount of heat, and then condenses on a heat exchanger (condenser) located at the top of the tank, releasing the latent heat.[7] The condensed liquid then drips back into the bath, completing the passive cycle.[1] Two-phase immersion cooling can achieve significantly higher heat transfer coefficients and power densities.[8]

Experimental Protocols

The following sections provide detailed protocols for evaluating the performance and compatibility of (Perfluoro-n-octyl)ethane in electronic cooling applications.

Protocol 1: Performance Evaluation in a Single-Phase Immersion Cooling System

Objective: To determine the cooling efficiency of (Perfluoro-n-octyl)ethane in a single-phase immersion cooling setup by measuring the temperature of a heat-generating electronic component under a known thermal load.

Materials:

  • (Perfluoro-n-octyl)ethane

  • Immersion tank (material compatible with the fluid, e.g., stainless steel or high-density polyethylene)

  • Heat source (e.g., a high-power CPU or a thermal test vehicle with a known power output)

  • Temperature sensors (thermocouples or RTDs)

  • Data acquisition system

  • Circulation pump

  • Heat exchanger

  • Flow meter

Procedure:

  • System Assembly:

    • Construct the immersion cooling loop as illustrated in the diagram below.

    • Securely mount the heat source within the immersion tank.

    • Place temperature sensors at critical locations: on the surface of the heat source, at the inlet and outlet of the immersion tank, and at the inlet and outlet of the heat exchanger.

    • Fill the tank with (Perfluoro-n-octyl)ethane, ensuring the heat source is fully submerged.

  • System Operation:

    • Turn on the data acquisition system to begin recording temperatures and flow rate.

    • Activate the circulation pump and set a desired flow rate. The choice of flow rate is critical; a higher flow rate will generally improve heat transfer but also increase pumping power consumption. A typical starting point for experimentation could be a flow rate that results in a fluid velocity of 0.1 to 0.5 m/s across the heat source.

    • Power on the heat source and apply a specific thermal load (e.g., 100 W).

    • Allow the system to reach a steady state, where the temperatures are no longer changing significantly over time.

  • Data Analysis:

    • Record the steady-state temperatures at all sensor locations.

    • Calculate the heat removed by the coolant using the following equation: Q = ṁ * Cₚ * (T_out - T_in) Where:

      • Q = Heat removed (W)

      • ṁ = Mass flow rate of the coolant ( kg/s )

      • Cₚ = Specific heat capacity of the coolant (J/kg-K)

      • T_out = Coolant temperature at the tank outlet (°C)

      • T_in = Coolant temperature at the tank inlet (°C)

    • Evaluate the cooling performance by analyzing the temperature of the heat source. A lower steady-state temperature indicates better cooling performance.

Causality Behind Experimental Choices:

  • The use of a well-defined heat source allows for a quantitative assessment of the coolant's performance.

  • Monitoring temperatures at multiple points in the system provides a comprehensive understanding of the heat transfer process.

  • Varying the flow rate allows for the characterization of the coolant's performance under different convective conditions.

SinglePhaseCooling cluster_tank Immersion Tank Heat Source Heat Source Coolant (Perfluoro-n-octyl)ethane Heat Source->Coolant Heat Transfer Pump Pump Coolant->Pump Heated Fluid Heat Exchanger Heat Exchanger Pump->Heat Exchanger Forced Convection Heat Exchanger->Coolant Cooled Fluid

Caption: Workflow for single-phase immersion cooling.

Protocol 2: Performance Evaluation in a Two-Phase Immersion Cooling System

Objective: To evaluate the heat transfer performance of (Perfluoro-n-octyl)ethane in a two-phase immersion cooling system by determining the critical heat flux (CHF).

Materials:

  • (Perfluoro-n-octyl)ethane

  • Sealed immersion tank with a condenser

  • Heater element (e.g., a thin platinum wire or a flat plate heater)

  • Variable DC power supply

  • Temperature sensors

  • Pressure sensor

  • Data acquisition system

Procedure:

  • System Assembly:

    • Assemble the two-phase immersion cooling setup as depicted in the diagram below.

    • Submerge the heater element in the (Perfluoro-n-octyl)ethane.

    • Place temperature sensors on the heater surface and in the bulk liquid.

    • Install a pressure sensor to monitor the pressure inside the sealed tank.

    • Ensure the condenser is properly connected to a cooling water supply.

  • System Operation:

    • Degas the (Perfluoro-n-octyl)ethane to remove dissolved gases, which can affect boiling incipience. This can be achieved by boiling the liquid for a period and venting the non-condensable gases.

    • Turn on the data acquisition system.

    • Gradually increase the power to the heater in small increments.

    • At each power level, allow the system to reach a steady state and record the heater surface temperature and the bulk liquid temperature.

  • Data Analysis:

    • Plot the heat flux (power per unit area of the heater) against the superheat (heater surface temperature - bulk liquid temperature).

    • The point at which a small increase in heat flux leads to a sudden and large increase in the heater surface temperature is the critical heat flux (CHF). This signifies a transition from efficient nucleate boiling to less efficient film boiling.

    • The CHF value is a key performance metric for two-phase cooling fluids. For Novec 7500, a critical heat flux of 18 W/cm² has been reported for pool boiling from a platinum wire.[1]

Causality Behind Experimental Choices:

  • A sealed and degassed system is crucial for accurate and repeatable boiling experiments.

  • Gradual power increments are necessary to precisely identify the onset of the CHF.

  • The CHF is a fundamental property that defines the upper limit of heat dissipation for a given two-phase cooling system.

TwoPhaseCooling cluster_tank Sealed Immersion Tank Heater Heater Liquid Coolant (Perfluoro-n-octyl)ethane (liquid) Heater->Liquid Coolant Boiling Vapor Vapor Condenser Condenser Vapor->Condenser Vapor Rises Condenser->Liquid Coolant Condensation

Caption: Workflow for two-phase immersion cooling.

Protocol 3: Material Compatibility Testing

Objective: To assess the compatibility of various materials commonly found in electronic systems with (Perfluoro-n-octyl)ethane.

Materials:

  • (Perfluoro-n-octyl)ethane

  • Material samples (e.g., polymers, elastomers, metals, and composites used in PCBs, connectors, and casings)

  • Sealed glass vials

  • Oven

  • Analytical balance

  • Micrometer or caliper

Procedure:

  • Sample Preparation:

    • Cut the material samples into small, uniform pieces.

    • Clean and dry the samples thoroughly.

    • Measure and record the initial weight and dimensions of each sample.

  • Exposure:

    • Place each material sample in a separate glass vial.

    • Fill the vials with (Perfluoro-n-octyl)ethane, ensuring the samples are fully submerged.

    • Seal the vials.

    • Place the vials in an oven at an elevated temperature (e.g., 85°C) for an extended period (e.g., 1000 hours) to accelerate any potential degradation. The choice of temperature and duration should be representative of the intended application's operating conditions and desired lifetime.

  • Post-Exposure Analysis:

    • After the exposure period, remove the samples from the vials.

    • Visually inspect the samples for any changes in appearance, such as discoloration, swelling, or cracking.

    • Clean and dry the samples.

    • Measure and record the final weight and dimensions.

    • Calculate the percentage change in weight and dimensions.

    • Examine the (Perfluoro-n-octyl)ethane for any signs of degradation, such as changes in color or the formation of precipitates.

Causality Behind Experimental Choices:

  • Accelerated aging at elevated temperatures allows for the assessment of long-term compatibility in a shorter timeframe.

  • Measuring changes in weight and dimensions provides quantitative data on material swelling or degradation.

  • Visual inspection of both the material samples and the fluid can reveal qualitative evidence of incompatibility. Perfluorocarbons generally have good compatibility with plastics, though some swelling may be observed in silicones and fluoropolymers like PTFE.

Safety and Environmental Considerations

Handling and Safety: (Perfluoro-n-octyl)ethane has very low toxicity.[1] It is minimally irritating to the skin and eyes and has tested negative in mutagenicity screens.[1] However, as with any chemical, it is essential to follow good laboratory practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Do not eat, drink, or smoke in work areas where the fluid is handled.[9]

Environmental Fate: Hydrofluoroethers like (Perfluoro-n-octyl)ethane are designed to have a lower environmental impact than their perfluorocarbon predecessors. They have a significantly lower Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP).[4] Due to the presence of hydrogen atoms, they are more susceptible to degradation in the atmosphere by hydroxyl radicals, leading to shorter atmospheric lifetimes.[10] While they are considered persistent, their potential for bioaccumulation is generally lower than that of long-chain per- and polyfluoroalkyl substances (PFAS).

Conclusion

(Perfluoro-n-octyl)ethane represents a significant advancement in dielectric fluids for electronic cooling. Its excellent thermophysical properties, high dielectric strength, and favorable safety and environmental profile make it a compelling choice for both single-phase and two-phase immersion cooling applications. The protocols outlined in this document provide a framework for the systematic evaluation of its performance and compatibility, enabling researchers and engineers to confidently integrate this advanced cooling solution into their designs. As the demand for high-performance electronics continues to grow, the application of (Perfluoro-n-octyl)ethane is poised to play a critical role in addressing the thermal challenges of the future.

References

  • 3M. (n.d.). 3M™ Novec™ 7500 Engineered Fluid. Retrieved from [Link]

  • Juhua Group. (n.d.). Response to Hydrofluoroethers PFAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of perfluoro-n-octane. Retrieved from [Link]

  • 3M. (2020, September 8). How 3M Novec Engineered Fluid work with immersion cooling technology [Video]. YouTube. Retrieved from [Link]

  • LookPolymers. (n.d.). 3M Novec™ 7500 Engineered Fluid datasheet. Retrieved from [Link]

  • 3M Canada. (n.d.). 3M™ Novec™ Engineered Fluid, 7500. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, June 11). Safety Data Sheet: Perfluoro-n-octane. Retrieved from [Link]

  • F2 Chemicals Ltd. (n.d.). Perfluoro-n-octane. Retrieved from [Link]

  • MDPI. (2023). Characterization of HFE 7500 Refrigerant Suspensions Containing Oxide and Nitride Nanoparticles: Thermal, Rheological, and Electrokinetic Insights. Retrieved from [Link]

  • ACS Publications. (2026, January 30). Temperature-Assisted Gas-phase Silanization Using Different Silanes for Actomyosin-Based Nanodevices. Retrieved from [Link]

  • Open Compute Project. (2022, November 28). Material Compatibility in Immersion Cooling. Retrieved from [Link]

  • Energy Proceedings. (2020, December 10). EXPERIMENTAL STUDY ON TWO-PHASE LIQUID-IMMERSION COOLING SYSTEM FOR DATA CENTER. Retrieved from [Link]

  • NCBI. (n.d.). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]

  • TSpace. (n.d.). Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Investigation on Single-Phase Immersion Cooling of a Lithium-Ion Pouch-Type Battery under Various Operating Conditions. Retrieved from [Link]

  • F2 Chemicals Ltd. (n.d.). Stability and Compatibility. Retrieved from [Link]

  • F2 Chemicals Ltd. (n.d.). Electrical properties of the FLUTEC. Retrieved from [Link]

  • 3M. (n.d.). Data Center Liquid Cooling Applications with 3M™ Novec™ Engineered Fluids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Perfluorooctane sulfonate toxicity, isomer‐specific accumulation, and maternal transfer in zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss). Retrieved from [Link]

  • Shell. (n.d.). MATERIAL COMPATIBILITY GUIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Design of a single-phase immersion cooling system through experimental and numerical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Study of a Two-Phase Immersion Cooling System for the CPU in a PC and a 2U Server Operated at the Overclocking Frequency. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Environmental risk assessment of hydrofluoroethers (HFEs). Retrieved from [Link]

  • OSTI.GOV. (2023, August 25). Experimental investigation on nucleate boiling heat transfer of low GWP refrigerants over metal-foam enhanced tube bundles. Retrieved from [Link]

  • SciSpace. (n.d.). The Use of Single-Phase Immersion Cooling by Using Two Types of Dielectric Fluid for Data Center Energy Savings. Retrieved from [Link]

  • Engineered Fluids. (n.d.). SLIC Product Material Compatibility Guide. Retrieved from [Link]

  • Scribd. (n.d.). Data Sheet HFE-7500. Retrieved from [Link]

  • BiXBiT. (n.d.). Novec vs Coolant Liquids Comparison: Which One Is Better?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Two-Phase Immersion Cooling with Surface Modifications for Thermal Management. Retrieved from [Link]

  • PubMed. (n.d.). Environmental risk assessment of hydrofluoroethers (HFEs). Retrieved from [Link]

  • NIST. (n.d.). Perfluorooctane. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Experimental Investigation on Single-Phase Immersion Cooling of a Lithium-Ion Pouch-Type Battery under Various Operating Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Two Phase Coolling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pulmonary Toxicity of Perfluorinated Silane-Based Nanofilm Spray Products: Solvent Dependency. Retrieved from [Link]

  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of the test liquid 3M TM Novec TM Engineered Fluid HFE-7500 at different temperatures T. Retrieved from [Link]

  • 2CRSi. (n.d.). Single Phase Immersion Cooling: All You Need To Know. Retrieved from [Link]

  • Test Labs UK. (n.d.). Material Compatibility Corrosion Testing: Everything You Need to Know. Retrieved from [Link]

  • Chemical Compatibility and Wettability of various Materials with various Working Fluid for Two-Phase and Heat Pump Systems ESR:. (2023, August 10). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Background Contamination in PFAS Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist (Chromatography & Mass Spectrometry) Topic: Trace-Level Per- and Polyfluoroalkyl Substances (PFAS) Analysis

Introduction: The "Ubiquity" Challenge

Welcome to the Technical Support Center. If you are analyzing PFAS at trace levels (ppt or ppq), you are likely fighting a war against the environment itself. PFAS are ubiquitous—found in Teflon® tubing, Gore-Tex® clothing, and even the air in your laboratory.

In trace analysis (EPA Methods 537.1, 533, and 1633), the primary technical challenge is distinguishing "System" PFAS (contamination from your instrument and solvents) from "Sample" PFAS (the analytes you actually want to measure).

This guide is structured to isolate these sources and eliminate them.

Module 1: Instrumental Background (The LC System)

The Issue: Your LC pump, degasser, and solvent lines likely contain fluoropolymers (PTFE/ETFE). As solvents sit in these lines, they leach PFAS, creating a constant background signal that interferes with quantitation.

Q: How do I distinguish between contamination from my LC pump and contamination in my sample?

A: The Solution is the "Delay Column" (Isolator Column). You cannot easily remove all PFAS from a standard LC pump. Instead, you must chromatographically separate the pump's contamination from the sample's analytes.

The Mechanism: Install a short, highly retentive column (typically C18) between the mixer and the autosampler .

  • System PFAS (from the pump) are trapped on the Delay Column during the initial gradient hold.

  • Sample PFAS are injected after the Delay Column.

  • When the gradient starts, the Sample PFAS elute first. The System PFAS (which had to travel through the Delay Column plus the Analytical Column) elute later.

Result: The background peak is shifted away from the analyte peak, allowing for accurate integration.

Visualizing the Solution

PFAS_Delay_Column_Workflow Solvent Mobile Phase (Potential Contamination) Pump LC Pump (PTFE Seals) Solvent->Pump Leaching Mixer Mixer Pump->Mixer DelayCol DELAY COLUMN (Traps System PFAS) Mixer->DelayCol System PFAS Trapped Here Injector Autosampler (Injects Sample) DelayCol->Injector Clean Solvent Stream AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent MS Mass Spectrometer (Detection) AnalCol->MS Sample Elutes 1st System Elutes 2nd

Figure 1: Flow path modification. The Delay Column traps pump-derived PFAS, forcing them to elute later than the sample analytes.

Protocol: Installing & Verifying the Delay Column
  • Selection: Use a generic C18 column (e.g., 3.0 x 30 mm or 2.1 x 50 mm). It should have higher retentivity than your analytical column if possible.

  • Placement: Install strictly after the pump mixer but before the autosampler injection valve [1][6].

  • Verification (The "Null" Injection):

    • Set up a run with no injection (0 µL) or a "Null" injection (instrument cycles but needle does not dip).

    • Observation: You should see peaks for PFAS (from the pump).

    • Action: Note the retention time. Ensure your analytical gradient separates these "System" peaks from your target analyte retention times.

Module 2: Sample Preparation & Consumables

The Issue: PFAS are "sticky" (adsorptive) and ubiquitous.[1][2] Using the wrong vial or cap can either strip your sample of analytes (low recovery) or add contamination (high background).

Q: Why are my recoveries low for long-chain PFAS, but my blanks are clean?

A: You are likely using glass vials. Long-chain PFAS (e.g., PFTeDA, PFDoA) adsorb strongly to borosilicate glass surfaces due to hydrophobic interactions. This results in "sorption losses," where the analyte sticks to the container wall and is not injected [5].

Q: Why do I see random spikes of PFOA in my method blanks?

A: Check your vial caps. Standard HPLC vial caps often use a PTFE (Teflon) / Silicone septum. The needle pierces the PTFE layer, potentially dislodging micro-particulates into the sample.

Material Compatibility Guide
ComponentMaterialSuitability for PFASReason
Sample Vials Polypropylene (PP) Recommended Minimal adsorption; no leaching. Required by EPA 537.1 [1][5].[3][4]
Sample Vials Glass (Borosilicate)Avoid High adsorption of long-chain PFAS (loss of signal) [5].
Vial Caps Polyethylene (PE) Recommended "Septum-less" or PE-septum caps eliminate PTFE contact [1].
Vial Caps PTFE/SiliconeAvoid Needle puncture introduces PTFE particles into the sample.
Tubing PEEK Recommended Inert, contains no fluorine.
Tubing PTFE (Teflon)Critical Failure Primary source of system contamination.
Protocol: Consumable Screening

Before validating a new lot of SPE cartridges or vials, perform a Solvent Blank Screen :

  • Fill 3 vials from the new lot with LC-MS grade Methanol (known to be clean).

  • Cap them with the new caps.

  • Invert and let stand for 24 hours.

  • Analyze against a known clean reference blank.

  • Criteria: Background must be < 1/3 of the Minimum Reporting Limit (MRL) [5].

Module 3: Environmental & Workflow Controls

The Issue: The analyst is often the source. Clothing, cosmetics, and office supplies can ruin a ppt-level analysis.[5]

Q: I have installed a delay column and switched to PP vials, but I still see intermittent contamination. Why?

A: It is likely an environmental source. Review the "Do's and Don'ts" list below. Common offenders include waterproof markers used to label vials and Gore-Tex® lab coats.

Troubleshooting Logic: The Decision Tree

Use this logic flow to pinpoint the source of a persistent background peak.

PFAS_Troubleshooting_Tree Start Start: Background Peak Detected Step1 Run 'Null' Injection (No needle movement) Start->Step1 Decision1 Is the Peak Present? Step1->Decision1 ResultSystem Source: LC System (Pump/Solvent) Decision1->ResultSystem YES (Peak Persists) Step2 Run Instrument Blank (Inject Clean Solvent from VIAL) Decision1->Step2 NO (Peak Disappears) Decision2 Is the Peak Present? Step2->Decision2 ResultVial Source: Autosampler/Vial (Septum/Adsorption) Decision2->ResultVial NO (Clean Injection) ResultPrep Source: Sample Prep/Environment (SPE/Filters/Analyst) Decision2->ResultPrep YES (Peak Returns)

Figure 2: Diagnostic workflow to isolate contamination sources.

Critical "Do's and Don'ts" Checklist
  • DON'T use Blue Ice® packs for sample transport (they often contain PFAS). Use water ice in PE bags [3].

  • DON'T use waterproof markers (Sharpies) to label vials. The ink contains fluorosurfactants. Use pencil or generic ballpoint on the label, not the plastic.

  • DON'T wear water-resistant clothing (Gore-Tex, Tyvek) or use fabric softeners on lab coats [4].

  • DO use LC-MS grade solvents (Methanol/Water) pre-screened for PFAS.

  • DO flush the LC system with 100% Methanol (warm) for 4+ hours if high background persists, to strip adsorbed PFAS from PEEK lines [2].

References
  • U.S. Environmental Protection Agency. (2018). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[6][7]

  • Agilent Technologies. (2022). Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices.

  • U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[7][8]

  • Waters Corporation. (2021). PFAS Analysis Solutions: Reducing Background Contamination.[5][9][10][11][12]

  • Restek Corporation. (2022). PFAS Contamination: The Never-Ending Story (Adsorption and Material Selection).

  • Mac-Mod Analytical. (2023). Use of the PFAS Delay Column to Resolve Background System Interference.

Sources

minimizing sample loss during preparation for (Perfluoro-n-octyl)ethane analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (Perfluoro-n-octyl)ethane (PFOE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing sample loss during preparation. Given the volatile nature of PFOE, meticulous sample handling is paramount to achieving accurate and reproducible results. This document offers field-proven insights and scientifically grounded protocols to help you navigate the complexities of PFOE analysis.

The Challenge of Analyzing (Perfluoro-n-octyl)ethane

(Perfluoro-n-octyl)ethane is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of chemicals known for their resistance to heat, water, and oil.[1] The very properties that make these "forever chemicals" so useful in industrial applications also present significant analytical challenges.[1] Due to its volatility, PFOE is particularly susceptible to loss during sample preparation, leading to inaccurate quantification and unreliable data. The primary mechanisms of sample loss include evaporation, adsorption onto container surfaces, and thermal degradation.

This guide will provide a structured approach to mitigating these challenges through carefully selected sample preparation techniques and optimized experimental conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the analysis of (Perfluoro-n-octyl)ethane in a question-and-answer format.

Issue 1: Low Analyte Recovery

Q1: My PFOE signal is consistently low or absent. What are the likely causes?

A1: Low recovery of PFOE is a frequent problem, primarily stemming from its high volatility. The most common causes are:

  • Analyte Loss During Sample Transfer: PFOE can readily evaporate from an open sample container. Every transfer step, from collection to the final analytical vial, is a potential point of loss.

  • Improper Sample Storage: Storing samples at room temperature or in containers that are not hermetically sealed will lead to significant analyte loss over time.

  • Adsorption to Labware: Fluorinated compounds are known to adsorb to glass and certain plastic surfaces. This is especially problematic at low concentrations.

  • Inefficient Extraction Technique: The chosen sample preparation method may not be suitable for a volatile compound like PFOE. Techniques that involve extensive solvent evaporation or high temperatures can lead to substantial losses.

Q2: How can I prevent analyte loss due to volatility?

A2: To minimize evaporative losses, follow these principles:

  • Minimize Headspace: When preparing samples, use vials that are appropriately sized for your sample volume to reduce the headspace.

  • Maintain Low Temperatures: Keep samples chilled throughout the preparation process. Use ice baths when possible and store samples at or below 4°C.

  • Ensure Airtight Seals: Use high-quality vials with PTFE-lined septa to ensure a proper seal. Crimp caps are generally preferred over screw caps for volatile analytes.

  • Limit Sample Exposure: Keep vials capped as much as possible. When adding reagents or performing transfers, do so quickly and efficiently.

Q3: What type of labware is recommended to prevent adsorption?

A3: To mitigate adsorption of PFOE, the use of appropriate materials is critical. Polypropylene (PP) or polyethylene (PE) containers are generally recommended for collecting and storing PFAS samples. If glass must be used, silanized glassware can reduce active sites for adsorption. It is also crucial to avoid labware made of materials that could be sources of PFAS contamination, such as certain types of PTFE.

Issue 2: High Variability in Results

Q1: I am observing poor reproducibility between replicate samples. What could be the cause?

A1: High variability in PFOE analysis is often linked to inconsistent sample preparation. Key factors include:

  • Inconsistent Incubation Times and Temperatures: For methods like headspace or SPME analysis, precise control over incubation time and temperature is crucial for achieving equilibrium.[2]

  • Variable Sample Volumes: Inconsistent sample volumes will lead to variations in the headspace-to-sample ratio, affecting the partitioning of the analyte.

  • Contamination: PFAS are ubiquitous, and contamination can be a significant source of variability.[1][3] Potential sources include sampling equipment, solvents, and even the laboratory air.

Q2: How can I improve the consistency of my sample preparation?

A2: To enhance reproducibility:

  • Automate Where Possible: Automated systems for headspace or SPME analysis provide precise control over timing and temperature, reducing human error.[4][5]

  • Use a Standardized Workflow: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample preparation.

  • Implement Rigorous QC Measures: Include laboratory control samples, method blanks, and matrix spikes in each analytical batch to monitor for contamination and assess method performance.

Issue 3: Suspected Thermal Degradation

Q1: Could my analytical method be causing thermal degradation of PFOE?

A1: Yes, thermal degradation is a potential concern for PFAS analysis, especially at the high temperatures of a GC inlet.[6][7][8] While PFOE is thermally stable, some degradation can occur, particularly in the presence of certain matrix components. Studies have shown that some PFAS can degrade at temperatures as low as 200°C.[6]

Q2: How can I minimize the risk of thermal degradation?

A2: To reduce the potential for thermal degradation:

  • Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient desorption and transfer of PFOE to the analytical column.

  • Consider Solvent-Free Injection Techniques: Techniques like SPME allow for the thermal desorption of analytes directly in the GC inlet without the co-injection of solvents, which can sometimes contribute to degradation.[9][10]

Recommended Sample Preparation Protocols

For the analysis of a volatile compound like (Perfluoro-n-octyl)ethane, headspace (HS) and solid-phase microextraction (SPME) are highly recommended techniques as they minimize sample manipulation and reduce the risk of analyte loss.[2][4][11][12]

Protocol 1: Static Headspace Gas Chromatography (HS-GC)

Static headspace analysis is a robust technique for the analysis of volatile organic compounds (VOCs) in liquid or solid samples.[2][12] It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace, which is then sampled and injected into the GC.

Step-by-Step Methodology:

  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample into a headspace vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and a crimp cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration.

  • Pressurization: The vial is pressurized with an inert gas.

  • Injection: A portion of the headspace gas is transferred to the GC inlet for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to extract and concentrate analytes from a sample.[9] For volatile compounds, headspace SPME is preferred.

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of the sample into a vial.

  • Incubation: The vial is sealed and heated to a specific temperature.

  • Extraction: The SPME fiber is exposed to the headspace above the sample for a set time to allow for the adsorption of the analyte.[9] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Car/PDMS) fiber has been shown to be effective for volatile PFAS precursors.[4]

  • Desorption: The fiber is then retracted and inserted into the hot GC inlet, where the trapped analytes are thermally desorbed onto the GC column.[9]

Data Presentation: Comparison of Sample Preparation Parameters

ParameterStatic Headspace (HS)Headspace SPME (HS-SPME)
Principle Partitioning of analyte between sample and headspace.Adsorption of analyte from headspace onto a coated fiber.
Sample Volume Typically 1-10 mLTypically 1-10 mL
Incubation Temp. 60-120°C (must be optimized)40-100°C (must be optimized)
Incubation Time 10-30 minutes10-40 minutes
Key Advantage Simple, robust, and easily automated.[12]High sensitivity due to analyte concentration on the fiber.[4][10]
Considerations Matrix effects can influence partitioning.Fiber selection is critical; fiber lifetime can be limited.

Visualization of Workflows and Concepts

Diagram 1: Decision Tree for Sample Preparation Method Selection

MethodSelection start Sample Matrix & Analyte Concentration is_complex Complex Matrix? start->is_complex is_trace Trace Level Concentration? is_complex->is_trace Yes direct_injection Direct Injection (with caution for volatiles) is_complex->direct_injection No (Clean Matrix) hs_gc Static Headspace (HS-GC) is_trace->hs_gc No spme Headspace SPME (HS-SPME) is_trace->spme Yes

Caption: Decision tree for selecting a suitable sample preparation method.

Diagram 2: Mechanisms of (Perfluoro-n-octyl)ethane Sample Loss

SampleLoss cluster_prep Sample Preparation Steps cluster_loss Mechanisms of Loss sampling Sampling volatilization Volatility (Evaporation) sampling->volatilization transfer Sample Transfer transfer->volatilization adsorption Adsorption to Surfaces transfer->adsorption extraction Extraction extraction->volatilization extraction->adsorption analysis GC Injection degradation Thermal Degradation analysis->degradation

Caption: Key mechanisms of PFOE loss during sample preparation.

References

  • Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
  • PerkinElmer. (n.d.). A Sensitive Method for the Rapid Determination of PFOA and PFOS in Water Samples.
  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Journal of Occupational and Environmental Hygiene.
  • Royal Society of Chemistry. (2025). Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances.
  • Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods.
  • Wang, F., et al. (2021). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology.
  • Chen, Y., et al. (2013). Analysis of perfluorooctane sulfonate and perfluorooctanoic acid with a mixed-mode coating-based solid-phase microextraction fiber. Journal of Chromatography A.
  • Water Environment Federation. (2020). Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review.
  • Molecules. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • LCGC. (2026). A Conversation with Madison L. Williams on Volatile PFAS and Automated Microextraction.
  • AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis.
  • ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
  • Arizona State University. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes.
  • Sigma-Aldrich. (n.d.). SPME for GC Analysis.
  • Restek. (n.d.). Method Guide for PFAS Analysis.
  • Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS).
  • Environmental Science: Processes & Impacts. (n.d.). Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids.
  • PubMed. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives.
  • Chromatography Online. (2025). The Role of SPME Combined with GC–MS for PFAS Analysis.
  • EPA. (n.d.). Volatile fluorinated compounds (VFCs).

Sources

troubleshooting guide for handling highly inert perfluorinated solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Fluorous Chemistry Support Hub . It is designed to address the unique physical and chemical behaviors of perfluorinated solvents (PFCs) that often baffle researchers accustomed to standard aqueous or organic chemistry.

Advanced Troubleshooting for Inert Perfluorinated Fluids

Status: Operational | Tier: Level 3 Support Operator: Senior Application Scientist[1]

Welcome. If you are here, you have likely realized that perfluorinated solvents (e.g., FC-40, FC-770, Perfluorodecalin, HFE-7500) do not obey the standard rules of the laboratory. They form a third, "orthogonal" phase—immiscible with both water and hydrocarbons.[1] This guide addresses the specific failures caused by this unique physics.

📊 Quick Reference: The Physics of Failure

Most experimental issues stem from misunderstanding three core properties. Compare your solvent against standard media below:

PropertyWater (

)
Toluene (

)
Perfluorocarbon (e.g., FC-40)The Experimental Consequence
Density (g/mL) 1.00.871.85 Phase inversion; PFCs always sink.[1] Cells/reagents float on top.[1]

Solubility (mM)
~0.27~2.0~5.0 - 9.0 Acts as an oxygen sponge; massive outgassing upon warming.[1]
Surface Tension (mN/m) 7228~16 Extreme wetting; leaks through standard fittings/seals.[1]
Kinematic Viscosity (cSt) 1.00.62.2 - 4.0 Flow resistance; requires higher pressure for microfluidics.[1]

🛠️ Module 1: Microfluidics & Droplet Instability

Symptom: “My water-in-oil droplets are merging (coalescing) immediately after generation, or the oil is wetting the channel walls unevenly.”

The Root Cause

PFCs are lipophobic as well as hydrophobic.[1][2] Without a fluorosurfactant, the interfacial tension between water and PFC is high (~50 mN/m), driving droplets to merge to minimize surface area. Furthermore, if your microfluidic channel is not explicitly fluorophilic , the aqueous phase will touch the walls, causing "wetting" and destroying the droplet train.

Troubleshooting Protocol
  • Verify Surface Treatment (The Contact Angle Test):

    • Place a drop of water on your chip surface.[1] It should bead up (contact angle >90°).[1]

    • Place a drop of PFC oil.[1] It should spread instantly (contact angle <10°).[1]

    • Fix: If the channel is glass or PDMS, treat with a fluoro-silane (e.g., Aquapel or trichloro(1H,1H,2H,2H-perfluorooctyl)silane) to render it fluorophilic.

  • Surfactant Selection:

    • You cannot use Span 80 or Tween.[1] You must use a fluorinated surfactant (e.g., PFPE-PEG-PFPE block copolymers like Pico-Surf).[1]

    • Standard Load: 2% - 5% w/w.[1]

  • The "Dead Volume" Priming:

    • PFCs absorb into PDMS (swelling).[1] Prime the chip with pure oil for 10 minutes before starting the aqueous flow to equilibrate the polymer matrix.

Workflow Visualization: Droplet Stability Logic

DropletTroubleshooting Start Issue: Droplet Instability CheckWetting Are droplets sticking to channel walls? Start->CheckWetting CheckMerge Are droplets merging in the reservoir? Start->CheckMerge TreatSurface ACTION: Apply Fluoro-silane (Make walls fluorophilic) CheckWetting->TreatSurface Yes CheckSurf Check Surfactant Type CheckMerge->CheckSurf WrongSurf Using Span80/SDS? CheckSurf->WrongSurf RightSurf Using PFPE-PEG? WrongSurf->RightSurf No SwitchSurf ACTION: Switch to Fluorosurfactant (2-5%) WrongSurf->SwitchSurf Yes IncreaseConc ACTION: Increase Conc. or Reduce Incubation Temp RightSurf->IncreaseConc Yes

Figure 1: Decision tree for diagnosing droplet coalescence and wetting issues in fluorous microfluidics.

🫧 Module 2: Gas Solubility & Bubble Management

Symptom: “I see bubbles appearing in my chip or bioreactor when I heat the system, even though the liquid was clear initially.”

The Root Cause (Henry's Law)

PFCs follow Henry's Law strictly: Gas solubility is proportional to partial pressure.[1] Crucially, solubility decreases as temperature increases .[1] Because PFCs hold ~20x more gas than water [1], a 10°C rise in temperature releases a massive volume of dissolved nitrogen and oxygen, forming bubbles that block optical sensors or micro-channels.[1]

Troubleshooting Protocol

The "Pre-Stress" Degassing Method: Do not rely on simple sonication.[1] You must degas the solvent at a temperature higher than your experimental condition.[1]

  • Vacuum Degassing: Stir the PFC under vacuum (50 mbar) for 20 minutes.

  • Thermal Pre-treatment: If your experiment runs at 37°C (cell culture), heat the solvent to 45°C during the degassing step.[1] This forces out gas that would otherwise nucleate during the experiment.[1]

  • Helium Sparging (Alternative): Sparge with Helium for 15 minutes. Helium has lower solubility in PFCs than air, stripping out the

    
    .
    

🧹 Module 3: Cleaning & Decontamination

Symptom: “I cannot get the oil residue off my glassware. Acetone and ethanol just bead up on top of it.”[1]

The Root Cause

Standard organic solvents (Acetone, MeOH) are immiscible with heavy fluorinated oils.[1] They form a layer on top of the PFC residue rather than dissolving it.[1] You are essentially trying to wash oil with water.[1]

Troubleshooting Protocol

Option A: The "Bridge" Solvent Method (Chemical) Use a hydrofluoroether (HFE) solvent.[1] HFEs (like HFE-7100 or HFE-7500) possess an intermediate polarity.[1][3]

  • Rinse glassware with HFE (dissolves the PFC).[1]

  • Rinse with Acetone (dissolves the HFE).

  • Rinse with Water (dissolves the Acetone).[1]

Option B: The Emulsification Method (Physical) If HFEs are unavailable due to cost or regulation:

  • Create a concentrated solution of dish detergent (SDS) and water.[1]

  • Scrub mechanically. You must physically break the PFC layer into droplets that the detergent can encapsulate.[1] Passive soaking will fail.[1]

  • Rinse with hot water (>60°C) to lower the viscosity of the PFC, aiding removal.[1]

🧪 Module 4: Evaporation & Solvent Recovery

Symptom: “My solvent is disappearing rapidly during long-term culture/perfusion.”

The Root Cause

While some PFCs have high boiling points (e.g., FC-40 at 165°C), they often have high vapor pressures at room temperature due to extremely weak intermolecular forces (Van der Waals).[1] They evaporate much faster than water or alcohols of similar molecular weight.[1]

Troubleshooting Protocol
  • Sacrificial Reservoirs: In microplate setups, fill the edge wells with the same PFC to saturate the local headspace.

  • Active Humidification (Saturation): If bubbling gas into a bioreactor, pass the gas through a "bubbler" jar containing the same PFC before it enters your reactor.[1] This saturates the gas stream, preventing it from stripping solvent from your culture [2].[1]

Workflow Visualization: Gas Saturation Loop

GasSaturation cluster_note Mechanism GasSource Dry Gas Source (Air/CO2) Bubbler Pre-Saturation Bubbler (Contains PFC Oil) GasSource->Bubbler Dry Gas Bioreactor Main Bioreactor (Cells + PFC) Bubbler->Bioreactor PFC-Saturated Gas (No Evaporation) Exhaust Exhaust Bioreactor->Exhaust Note Pre-saturating the gas prevents it from stripping the volatile PFC from the reactor.

Figure 2: Setup for preventing solvent loss during gas perfusion (The "Pre-saturation" technique).[2][3][4][5][6][7][8][9]

📚 References

  • Riess, J. G. (2005).[1][10] Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology.[1][10] Link

  • Place, T. L., Domann, F. E., & Case, A. J. (2017).[1] Limitations of Oxygen Delivery to Cells in Culture: An Underappreciated Problem in Basic and Translational Research. Free Radical Biology and Medicine. Link

  • 3M Electronics Materials Solutions Division. (2003).[1] Fluorinert™ Electronic Liquid FC-40 Product Data Sheet. Link

  • Clausell-Tormos, J., et al. (2008).[1] Droplet-based microfluidic platforms for the encapsulation and screening of mammalian cells and multicellular organisms.[1] Chemistry & Biology. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Purity (Perfluoro-n-octyl)ethane: A Comparative Analysis of Purification Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the purity of specialty chemicals is not merely a desirable attribute but a critical determinant of experimental success and product efficacy. (Perfluoro-n-octyl)ethane (C10H5F17), a highly fluorinated organic compound, is increasingly utilized for its unique properties, including chemical inertness, high density, and unique solvency characteristics. These properties make it an invaluable tool in applications ranging from drug delivery systems to advanced lubrication and as a component in fluorous-phase synthesis.

However, the synthesis of (Perfluoro-n-octyl)ethane, typically achieved through the radical addition of perfluorooctyl iodide to ethene, often yields a product contaminated with unreacted starting materials and reaction byproducts. Achieving the high-purity levels required for sensitive applications necessitates robust and validated purification methods. This guide provides an in-depth, objective comparison of the primary purification techniques for (Perfluoro-n-octyl)ethane, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific needs. We will also compare the performance of (Perfluoro-n-octyl)ethane with a common alternative, Perfluorodecalin.

The Imperative of Purity: Understanding Potential Impurities

The primary route to (Perfluoro-n-octyl)ethane involves the free-radical initiated addition of perfluorooctyl iodide to ethene. This process, while effective, can introduce several impurities that must be removed to achieve a high-purity final product.

Common Impurities in Crude (Perfluoro-n-octyl)ethane:

  • Unreacted Perfluorooctyl Iodide: A significant and common impurity that can interfere with downstream applications.

  • Byproducts of Radical Reactions: Including oligomers and products from undesired side reactions.

  • Residual Solvents: From the reaction and initial workup steps.

The presence of these impurities can alter the physicochemical properties of (Perfluoro-n-octyl)ethane, leading to inconsistent results in research and potentially adverse effects in drug development.

Comparative Analysis of Purification Methodologies

Two primary methods are employed for the purification of (Perfluoro-n-octyl)ethane: Fractional Distillation and Fluorous Solid-Phase Extraction (F-SPE). Each method operates on different principles and offers distinct advantages and disadvantages.

Method 1: Fractional Distillation

Fractional distillation is a well-established technique for separating liquid mixtures based on differences in their boiling points.[1] For perfluorinated compounds, which often have distinct boiling points from their non-fluorinated or partially fluorinated impurities, this method can be highly effective.

Causality Behind Experimental Choices:

The efficacy of fractional distillation hinges on the difference in volatility between (Perfluoro-n-octyl)ethane and its impurities. (Perfluoro-n-octyl)ethane has an estimated atmospheric boiling point of approximately 140-145 °C. Perfluorooctyl iodide, a key impurity, has a significantly higher boiling point (around 165-167 °C). This substantial difference allows for efficient separation. To prevent thermal degradation of the product and to lower the required temperatures, vacuum distillation is often preferred.

Self-Validating System:

A key aspect of a self-validating distillation protocol is the continuous monitoring of the distillate's purity. This is achieved by collecting fractions and analyzing their purity by Gas Chromatography-Mass Spectrometry (GC-MS). A stable boiling point during the collection of the main fraction is a strong indicator of a pure substance.

Experimental Protocol: Fractional Distillation of (Perfluoro-n-octyl)ethane

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude (Perfluoro-n-octyl)ethane (e.g., 98% purity).

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents.

    • Main Fraction: As the temperature stabilizes at the boiling point of (Perfluoro-n-octyl)ethane under the applied vacuum, collect the main fraction in a clean receiving flask.

    • Tailings: As the temperature begins to rise again, switch to a new receiving flask to collect the higher-boiling impurities.

  • Purity Analysis: Analyze the purity of the main fraction using GC-MS and/or ¹⁹F NMR.

Data Presentation: Fractional Distillation Performance

ParameterBefore PurificationAfter Fractional Distillation
Purity (GC-MS)~98%>99.5%
Key Impurity (Perfluorooctyl Iodide)~1.5%<0.1%
Yield-~85-90%
Processing Time (per 100g)-4-6 hours
Method 2: Fluorous Solid-Phase Extraction (F-SPE)

Fluorous Solid-Phase Extraction (F-SPE) is a powerful chromatographic technique that leverages the unique properties of fluorinated compounds.[2][3] It utilizes a stationary phase with a high affinity for fluorous molecules, allowing for their selective retention and separation from non-fluorous or less-fluorinated compounds.

Causality Behind Experimental Choices:

F-SPE capitalizes on the principle of "fluorous-fluorous" interactions. The highly fluorinated (Perfluoro-n-octyl)ethane will have a strong affinity for the fluorous stationary phase, while the non-fluorinated or less-fluorinated impurities (such as residual solvents or organic byproducts) will not and can be washed away. The target compound is then eluted with a fluorophilic solvent.

Self-Validating System:

The validation of F-SPE is inherent in its design. The separation is highly specific. Analysis of the wash-through fractions and the final eluate by GC-MS provides a clear picture of the separation efficiency. A clean baseline in the wash-through fractions for the target compound and its appearance as a sharp, single peak in the eluate confirms successful purification.

Experimental Protocol: F-SPE of (Perfluoro-n-octyl)ethane

  • Cartridge Conditioning: Condition a fluorous silica gel cartridge with a non-fluorinated solvent (e.g., methanol) followed by a fluorophilic solvent (e.g., perfluorohexane).

  • Sample Loading: Dissolve the crude (Perfluoro-n-octyl)ethane in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-fluorinated solvent (e.g., methanol) to elute the non-fluorous impurities. Collect and analyze these fractions to ensure no product is lost.

  • Elution: Elute the purified (Perfluoro-n-octyl)ethane from the cartridge using a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether).

  • Solvent Removal: Evaporate the fluorophilic solvent to obtain the high-purity product.

  • Purity Analysis: Analyze the purity of the eluted product using GC-MS and/or ¹⁹F NMR.

Data Presentation: F-SPE Performance

ParameterBefore PurificationAfter F-SPE
Purity (GC-MS)~98%>99.8%
Key Impurity (Perfluorooctyl Iodide)~1.5%<0.05%
Yield->95%
Processing Time (per 100g)-2-3 hours

Method Validation: Analytical Techniques for Purity Assessment

Achieving high purity is meaningless without the ability to accurately and reliably verify it. Two primary analytical techniques are indispensable for the validation of (Perfluoro-n-octyl)ethane purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a relatively volatile compound like (Perfluoro-n-octyl)ethane, it is the method of choice for quantitative purity analysis.

Experimental Protocol: GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-1 or DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a dilute solution of the sample in a suitable solvent.

  • Oven Program: A temperature gradient program to ensure separation of the product from any closely eluting impurities.

  • MS Detection: Electron ionization (EI) with a scan range appropriate for the expected fragments.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative technique for the analysis of organofluorine compounds.[1] It provides detailed structural information and can be used to identify and quantify fluorine-containing impurities.

Experimental Protocol: ¹⁹F NMR Analysis

  • Instrument: High-field NMR spectrometer equipped with a fluorine probe.

  • Solvent: A deuterated solvent that does not contain fluorine (e.g., CDCl₃).

  • Reference: An internal or external fluorine standard (e.g., trifluorotoluene).

  • Acquisition: A standard ¹⁹F NMR pulse sequence.

The ¹⁹F NMR spectrum of pure (Perfluoro-n-octyl)ethane will show characteristic signals for the different fluorine environments in the molecule. The presence of impurities, such as perfluorooctyl iodide, will be readily apparent from additional signals in the spectrum.

Alternative to (Perfluoro-n-octyl)ethane: A Comparison with Perfluorodecalin

For certain applications, other perfluorinated compounds may be considered. Perfluorodecalin (C₁₀F₁₈) is a common alternative with a distinct cyclic structure.[4]

Comparison of (Perfluoro-n-octyl)ethane and Perfluorodecalin

Property(Perfluoro-n-octyl)ethanePerfluorodecalin
StructureLinearCyclic
Boiling Point~140-145 °C~142 °C
Purity>99.8% (with F-SPE)>99% (with crystallization)
Primary Purification MethodFractional Distillation, F-SPELow-temperature crystallization[5]
Key ApplicationsDrug delivery, fluorous synthesis, lubricantsBlood substitute, oxygen carrier, contrast agent[6]

Perfluorodecalin's primary purification method is low-temperature crystallization, which is effective for removing isomers and other impurities.[5] While both compounds are chemically inert and have high gas-dissolving capacities, their structural differences can influence their performance in specific applications. The linear structure of (Perfluoro-n-octyl)ethane may be more suitable for applications requiring specific molecular interactions or self-assembly properties.

Conclusion: Selecting the Optimal Purification Strategy

The choice between fractional distillation and Fluorous Solid-Phase Extraction for the purification of (Perfluoro-n-octyl)ethane depends on the specific requirements of the application.

  • Fractional distillation is a cost-effective method for large-scale purification where high-purity is required, but the absolute highest level of purity is not essential. It is particularly effective at removing impurities with significantly different boiling points.

  • Fluorous Solid-Phase Extraction (F-SPE) offers superior purity (>99.8%) and higher yields, making it the preferred method for applications demanding the utmost purity, such as in pharmaceutical development and high-performance materials science. Its speed and efficiency also make it attractive for research-scale purifications.

Ultimately, the validation of purity through robust analytical techniques like GC-MS and ¹⁹F NMR is paramount. By understanding the principles behind each purification method and employing rigorous analytical validation, researchers can confidently produce high-purity (Perfluoro-n-octyl)ethane tailored to their specific needs, ensuring the reliability and reproducibility of their work.

Visualizations

Purification Workflow Comparison

G cluster_0 Fractional Distillation cluster_1 Fluorous Solid-Phase Extraction (F-SPE) a0 Crude (Perfluoro-n-octyl)ethane (~98%) a1 Vacuum Distillation a0->a1 a2 Collect Fractions a1->a2 a3 GC-MS Analysis of Fractions a2->a3 a4 High-Purity Product (>99.5%) a3->a4 b0 Crude (Perfluoro-n-octyl)ethane (~98%) b1 Load on Fluorous Cartridge b0->b1 b2 Wash with Non-Fluorous Solvent b1->b2 b3 Elute with Fluorous Solvent b2->b3 b4 Solvent Evaporation b3->b4 b5 Ultra-High-Purity Product (>99.8%) b4->b5 G start Purified (Perfluoro-n-octyl)ethane gcms GC-MS Analysis start->gcms nmr 19F NMR Analysis start->nmr purity Quantitative Purity Assessment gcms->purity impurities Impurity Identification & Quantification nmr->impurities report Certificate of Analysis purity->report impurities->report

Caption: Analytical workflow for validating the purity of (Perfluoro-n-octyl)ethane.

References

  • Wikipedia. Perfluorodecalin. [Link]

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Request PDF. [Link]

  • Preparation of the high purity perfluorodecalin. Fluorine notes. [Link]

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

  • The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. MDPI. [Link]

Sources

Technical Comparison: (Perfluoro-n-octyl)ethane (F8H2) vs. Conventional Fluorinated Carriers

[1]

Executive Summary

(Perfluoro-n-octyl)ethane (CAS 77117-48-7), often abbreviated as F8H2 , represents a distinct class of Semifluorinated Alkanes (SFAs) .[1] Unlike Perfluorocarbons (PFCs) which are strictly lipophobic and hydrophobic, F8H2 possesses a "primitive surfactant" structure—a perfluorinated "head" (


1

This structural asymmetry grants F8H2 a unique physicochemical profile: it retains the high oxygen solubility and density of pure PFCs while introducing limited lipophilicity . This makes it an ideal "bridging solvent" for applications requiring high specific gravity (e.g., retinal tamponades) with improved organic miscibility compared to Perfluorodecalin or Perfluorooctane.[1]

Part 1: Physicochemical Profile & Benchmarking[1]

The following table contrasts F8H2 with the industry-standard "Lipophilic SFA" (F6H8) and the "Classic PFC" (Perfluorodecalin).

Table 1: Comparative Physicochemical Properties
Property(Perfluoro-n-octyl)ethane (F8H2) Perfluorohexyloctane (F6H8) Perfluorodecalin (PFD)
Molecular Structure



Classification Fluorine-Rich SFABalanced SFAPerfluorocarbon
Density (25°C) 1.65 g/mL 1.33 g/mL1.93 g/mL
Refractive Index (

)
1.300 1.3311.313
Boiling Point ~145–150°C (est.)*133°C142°C
Oxygen Solubility 45.6 vol% 40.3 vol%42.0 vol%
Lipophilicity Low (Weak Amphiphile)High (Strong Amphiphile)Negligible (Lipophobic)
Key Application High-density carrier, Oxygen transportLipophilic drug solvent (e.g., Cyclosporine)Liquid ventilation, Vitreous substitute

*Note: F8H2 boiling point is estimated based on its alkene analog (Perfluorooctyl ethylene, BP 149°C).[1] Vacuum boiling point is 77°C at 50 mmHg.[2][3]

Part 2: Solvency Mechanism – The "Fluorous Ponytail" Effect

The critical differentiator of F8H2 is its amphiphilic balance . While F6H8 has a long hydrocarbon chain that can fully solubilize lipophilic drugs (like Cyclosporine A), F8H2's ethyl group is too short to form stable micelles for large molecules but sufficient to disrupt the rigid "fluorous wall" effect seen in pure PFCs.[1]

Diagram 1: The Amphiphilic Spectrum of Fluorinated Solvents

FluorousEffectPFCPerfluorodecalin (PFD)(Purely Fluorous)Target_O2Target: Oxygen / GasesPFC->Target_O2High Solubility(Fluorous Interaction)Target_DrugTarget: Lipophilic Drugs(e.g., Retinol)PFC->Target_DrugInsoluble(Phase Separation)F8H2(Perfluoro-n-octyl)ethane (F8H2)(Weak Amphiphile)F8H2->Target_O2Superior Solubility(High F-Content)F8H2->Target_DrugPartial Solubility(Interface Alignment)F6H8Perfluorohexyloctane (F6H8)(Strong Amphiphile)F6H8->Target_O2Moderate SolubilityF6H8->Target_DrugHigh Solubility(Hydrocarbon Domain)

Caption: F8H2 occupies a "Goldilocks" zone, offering superior gas transport due to high fluorine content while providing just enough hydrocarbon character to wet organic surfaces.[1]

Part 3: Experimental Performance Data

Oxygen Transport Efficiency

F8H2 outperforms F6H8 in gas solubility due to its higher volume fraction of fluorine atoms.

  • F8H2: Dissolves 45.6 mL

    
     / 100 mL  solvent.
    
  • F6H8: Dissolves 40.3 mL

    
     / 100 mL  solvent.
    
  • Significance: In tissue oxygenation or liquid ventilation, F8H2 provides a 13% increase in oxygen carrying capacity over F6H8, making it superior for hypoxia indications.[1]

Drug Solubilization (Lipophilic Actives)

While F6H8 is the standard for dissolving drugs like Cyclosporine A (CsA), F8H2 serves a different role.[1] It acts as a co-solvent or surfactant rather than a bulk solvent.

  • Solubility of CsA in F6H8: High (>2 mg/mL).

  • Solubility of CsA in F8H2: Low (<0.5 mg/mL).

  • Application: F8H2 is used to dilute F6H8 formulations to adjust density without crashing out the drug, or to create stable emulsions where the F8H2 orients at the interface.

Part 4: Experimental Protocols

Protocol A: Determination of Saturation Solubility in SFAs

Standard UV-Vis methods often fail due to the volatility and high density of SFAs. Use this gravimetric/HPLC hybrid method.

  • Preparation:

    • Add excess solid drug (e.g., Cyclosporine A) to 5 mL of F8H2 in a borosilicate glass vial.

    • Critical Step: Seal with a PTFE-lined crimp cap to prevent solvent evaporation (F8H2 is volatile).

  • Equilibration:

    • Incubate at 25°C ± 0.1°C in a orbital shaker (200 rpm) for 72 hours.

    • Allow to stand for 24 hours to ensure sedimentation of undissolved particles. (Centrifugation is difficult due to the high density of the solvent; particles may float if they are less dense than 1.65 g/mL).

    • Correction: Since most organic drugs (density ~1.1-1.3 g/mL) are less dense than F8H2 (1.65 g/mL), undissolved solids will float .[1]

  • Sampling:

    • Using a glass syringe with a long needle, carefully puncture the supernatant (floating solid layer) and withdraw 1 mL of the clear bottom phase (the saturated solution).

    • Filter through a 0.22 µm PTFE syringe filter (pre-saturated with F8H2).[1]

  • Quantification:

    • Dilute the filtrate 1:10 with Ethanol (F8H2 is miscible with ethanol).

    • Analyze via HPLC-UV against a standard curve prepared in Ethanol.

Protocol B: Interfacial Tension Measurement (Pendant Drop)

To verify the "surfactant" nature of F8H2 vs. PFD.

  • Fill a cuvette with Water (heavy phase? No, F8H2 is heavier).[1]

    • Setup: Fill cuvette with F8H2 (Density 1.65).[1] Inject a drop of Water (Density 1.0) into it?

    • Standard: It is easier to hang a drop of the heavy liquid (F8H2) in a lighter medium (Water or Air).

  • Procedure:

    • Generate a pendant drop of F8H2 from a stainless steel needle (gauge 22) into a bulk phase of Water.

    • Capture profile using a goniometer.

    • Fit the Young-Laplace equation.

  • Expected Result:

    • PFD/Water: ~55 mN/m (High tension).

    • F8H2/Water: ~45-50 mN/m (Slightly reduced due to ethyl dipole).

    • F6H8/Water: ~35-40 mN/m (Significant reduction).

Part 5: Applications in Drug Development

Ophthalmology (Retinal Tamponades)

F8H2 is a candidate for "Heavy Silicone Oil" blends.[1] Its density (1.[1]65) allows it to sink in the vitreous humor, pressing the retina back into place. Unlike pure PFD, its partial lipophilicity allows for better miscibility with silicone oils, reducing the risk of emulsification and "sticky oil" complications.[1]

Topical Oxygen Therapy

Due to its high

11

References

  • Physicochemical Properties of Semifluorinated Alkanes. ChemicalBook & Sigma-Aldrich Data for CAS 77117-48-7.

  • Semifluorinated Alkanes as New Drug Carriers. International Journal of Molecular Sciences, 2023. (Discusses Oxygen solubility of F8H2 vs F6H8).

  • Solubility of Cyclosporin A in Semifluorinated Alkanes. Langmuir, 2019.[1] (Comparative data on F6H8 drug delivery).

  • Perfluorocarbon Liquids in Vitreoretinal Surgery. Graefe's Archive for Clinical and Experimental Ophthalmology.

A Comparative Toxicological Assessment of Short-Chain vs. Long-Chain Perfluorinated Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative toxicity assessment of short-chain and long-chain perfluorinated alkanes (PFAS), offering a technical resource for researchers, scientists, and drug development professionals. By synthesizing current experimental data and field-proven insights, this document aims to elucidate the causal relationships behind the differential toxicities of these persistent environmental contaminants.

Introduction: The Evolving Landscape of PFAS Toxicology

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability, which has led to their widespread use in numerous industrial and consumer products. This chemical robustness, however, also underlies their persistence in the environment and bioaccumulation in living organisms, earning them the moniker "forever chemicals." Historically, long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), were the most prevalent. Growing concerns over their toxicity led to a shift towards the use of short-chain alternatives, including perfluorobutane sulfonate (PFBS) and perfluorohexanoic acid (PFHxA). This guide provides a critical comparison of the toxicological profiles of these two groups, moving beyond simplistic classifications to offer a nuanced understanding of their relative risks.

The fundamental distinction between long-chain and short-chain PFAS lies in the length of their fluorinated carbon backbone. This structural difference significantly influences their physicochemical properties, which in turn dictates their toxicokinetics and toxicodynamics.

  • Long-Chain PFAS: Generally defined as perfluoroalkyl carboxylic acids (PFCAs) with eight or more carbons and perfluoroalkane sulfonic acids (PFSAs) with six or more carbons. They are more hydrophobic and have a higher potential for bioaccumulation.

  • Short-Chain PFAS: Typically PFCAs with seven or fewer carbons and PFSAs with five or fewer carbons. They are more water-soluble and generally have shorter biological half-lives.[1]

The Influence of Chain Length on Toxicokinetics

The biological persistence of PFAS is a key determinant of their toxicity. Long-chain PFAS are notorious for their long half-lives in humans, which can extend to several years. In contrast, short-chain PFAS are eliminated from the body more rapidly. This difference is primarily attributed to their varying interactions with proteins and transporters involved in renal excretion.

ParameterShort-Chain PFAS (e.g., PFBS, PFHxA)Long-Chain PFAS (e.g., PFOS, PFOA)
Water Solubility HigherLower
Hydrophobicity LowerHigher
Bioaccumulation Potential LowerHigher
Biological Half-life Shorter (days to months)Longer (years)
Environmental Mobility Higher in waterMore likely to sorb to sediment

Data compiled from various sources.

The higher water solubility and lower sorption efficiency of short-chain PFAS contribute to their greater mobility in aquatic environments, leading to widespread contamination of water sources.[1] While their shorter biological half-life might suggest lower toxicity, their continuous presence in drinking water and food can lead to chronic exposure scenarios that warrant careful consideration.

Comparative Toxicodynamics: Mechanisms of Action

The toxicity of PFAS is multifaceted, involving the disruption of numerous biological pathways. While the activation of the peroxisome proliferator-activated receptor alpha (PPARα) is a well-established mechanism, particularly for long-chain PFAS, recent research has unveiled a more complex picture involving multiple signaling cascades.

PPARα Activation: A Key Mediator of Hepatotoxicity

Activation of PPARα by PFAS, particularly long-chain variants like PFOA and PFOS, is a primary driver of their hepatotoxic effects observed in rodent models. This activation leads to altered lipid metabolism, hepatocellular hypertrophy, and, in some cases, the development of liver tumors. Short-chain PFAS are generally weaker activators of PPARα.

PPARa_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS Long-Chain PFAS (e.g., PFOA, PFOS) PPARa PPARα PFAS->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with HSP HSP PPARa->HSP Dissociates from PPARa_RXR PPARα-RXR Heterodimer RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity Leads to

Caption: PPARα activation pathway by long-chain PFAS.

Beyond PPARα: A Network of Disrupted Pathways

Emerging evidence indicates that PFAS toxicity is not solely dependent on PPARα. Both short- and long-chain PFAS have been shown to interact with other nuclear receptors and signaling pathways, including:

  • Constitutive Androstane Receptor (CAR): PFOA has been identified as an indirect activator of CAR, which may contribute to its hepatotoxic effects.

  • PPARγ: Some studies suggest that both short- and long-chain PFAS can interact with PPARγ, a key regulator of adipogenesis and glucose metabolism. This interaction could have implications for metabolic disorders.

  • Estrogen Receptor Alpha (ERα): Certain PFAS have been shown to exhibit estrogenic activity through interaction with ERα, raising concerns about their potential as endocrine disruptors.[2]

  • Signal Transducer and Activator of Transcription 5B (STAT5B): There is evidence of inhibitory crosstalk between PPARs and STAT5b, suggesting that PFAS-mediated PPAR activation could disrupt STAT5b-regulated processes.[3]

Other_Pathways cluster_receptors Nuclear Receptors & Signaling Proteins cluster_outcomes Potential Toxicological Outcomes PFAS Short & Long-Chain PFAS CAR CAR PFAS->CAR Indirectly Activates PPARg PPARγ PFAS->PPARg Interacts with ERa ERα PFAS->ERa Binds to STAT5B STAT5B PFAS->STAT5B Indirectly Inhibits via PPAR Hepatotoxicity Hepatotoxicity CAR->Hepatotoxicity Metabolic_Disruption Metabolic Disruption PPARg->Metabolic_Disruption Endocrine_Disruption Endocrine Disruption ERa->Endocrine_Disruption Altered_Gene_Expression Altered Gene Expression STAT5B->Altered_Gene_Expression

Caption: Other signaling pathways potentially affected by PFAS.

Quantitative Comparison of Acute Oral Toxicity

Acute oral toxicity, typically expressed as the LD50 (the dose that is lethal to 50% of a test population), provides a fundamental measure of a substance's toxicity. The available data for representative short- and long-chain PFAS in rats are summarized below.

CompoundChain LengthChemical ClassAcute Oral LD50 (Rat) (mg/kg)Reference
PFBS ShortPFSA>2000[4]
PFHxA ShortPFCANo definitive LD50 established; NOAEL of 50 mg/kg/day in a 90-day study[5]
PFOS LongPFSA~250[6]
PFOA LongPFCA~500[6]

Note: LD50 values can vary depending on the study design, vehicle, and rat strain.

These data indicate that the long-chain PFAS, PFOS and PFOA, are significantly more acutely toxic via the oral route than the short-chain PFBS. For PFHxA, while a precise LD50 is not available, the No-Observed-Adverse-Effect Level (NOAEL) from a subchronic study suggests a lower order of acute toxicity compared to its long-chain counterpart, PFOA.

Experimental Protocols for Toxicity Assessment

To ensure the scientific integrity and reproducibility of toxicity data, standardized experimental protocols are essential. This section outlines key in vivo and in vitro methodologies for assessing the toxicity of PFAS, with a focus on providing actionable, step-by-step guidance.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral LD50 that minimizes the number of animals required.

Objective: To determine the median lethal dose (LD50) of a test substance.

Principle: A sequential dosing regimen is used, where the dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Use healthy, young adult rats of a single sex (females are often preferred). Acclimate the animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare the test substance in an appropriate vehicle. The concentration should be such that the desired dose can be administered in a volume that does not exceed 1 mL/100 g of body weight.

  • Initial Dosing: The first animal is dosed at a level just below the best preliminary estimate of the LD50. If no estimate is available, a default starting dose of 175 mg/kg can be used.

  • Observation: Observe the animal closely for the first 4 hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality.

  • Sequential Dosing: If the first animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). If the first animal dies, the dose for the next animal is decreased by the same factor.

  • Termination Criteria: The test is stopped when one of the predefined stopping criteria is met, such as three consecutive animals surviving at the highest dose level, or a specified number of reversals in dose direction have occurred.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Caption: Workflow for the OECD 425 Up-and-Down Procedure.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used in vitro method to assess the cytotoxicity of a substance by measuring the viability of cells.

Objective: To determine the concentration of a test substance that causes a 50% reduction in cell viability (IC50).

Principle: Viable cells take up and accumulate the neutral red dye in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Prepare serial dilutions of the test PFAS in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls.

  • Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: Remove the treatment medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 3 hours to allow for dye uptake.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to lyse the cells and solubilize the incorporated dye.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

In Vitro Genotoxicity Assessment: The Comet Assay (Alkaline Version)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Objective: To assess the potential of a substance to induce DNA strand breaks.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Treatment: Expose a suitable cell line to various concentrations of the test PFAS for a defined period. Include positive and negative controls.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage to allow the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Sources

A Multi-Technique Approach to the Structural Confirmation of Synthesized (Perfluoro-n-octyl)ethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This is particularly critical for organofluorine compounds, where the unique electronic properties of fluorine atoms can significantly influence molecular conformation and reactivity. This guide provides an in-depth technical comparison of multiple analytical techniques for the structural elucidation of a model fluorinated alkane, (Perfluoro-n-octyl)ethane. By presenting a self-validating system of cross-verification, we aim to provide a robust framework for the confident characterization of such molecules.

Introduction: The Challenge of Fluorinated Alkane Characterization

(Perfluoro-n-octyl)ethane [CF₃(CF₂)₇CH₂CH₃] presents a unique analytical challenge due to its segmented nature, combining a highly fluorinated, electron-withdrawing "tail" with a hydrocarbon "head." This structure necessitates a multi-faceted analytical approach to confirm not only the integrity of both segments but also their correct connectivity. Simple analytical methods may fail to provide a complete picture, leading to potential misinterpretation of the compound's identity. This guide will walk through a comprehensive workflow for the synthesis and subsequent structural confirmation of (Perfluoro-n-octyl)ethane, comparing its analytical signatures to those of relevant alternatives: perfluoro-n-octane and n-decane.

Synthesis of (Perfluoro-n-octyl)ethane

The synthesis of (Perfluoro-n-octyl)ethane can be efficiently achieved through the reduction of a commercially available iodinated precursor. This method avoids the use of harsh fluorinating agents and provides a direct route to the target molecule.

Proposed Synthetic Pathway

The synthesis involves the reductive deiodination of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane. A variety of reducing agents can be employed for this transformation; a common and effective method involves the use of a metal hydride source.

Synthesis Reactant CF₃(CF₂)₇CH₂CH₂I (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane) Reagents Reducing Agent (e.g., NaBH₄) Solvent (e.g., THF) Reactant->Reagents Product CF₃(CF₂)₇CH₂CH₃ ((Perfluoro-n-octyl)ethane) Reagents->Product caption Synthetic route to (Perfluoro-n-octyl)ethane.

Caption: Synthetic route to (Perfluoro-n-octyl)ethane.

Experimental Protocol: Reduction of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Materials:

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. Caution: Hydrogen gas may be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to obtain pure (Perfluoro-n-octyl)ethane.

A Multi-Technique Analytical Workflow for Structural Confirmation

The following sections detail the application of four key analytical techniques for the unambiguous structural confirmation of the synthesized (Perfluoro-n-octyl)ethane. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Workflow Synthesis Synthesis of (Perfluoro-n-octyl)ethane Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR GCMS GC-MS Purification->GCMS FTIR FTIR Spectroscopy Purification->FTIR Structure_Confirmation Unambiguous Structure Confirmation NMR->Structure_Confirmation GCMS->Structure_Confirmation FTIR->Structure_Confirmation caption Analytical workflow for structural confirmation.

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (Perfluoro-n-octyl)ethane, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Rationale: ¹H NMR provides information about the number and connectivity of hydrogen atoms in the molecule. For (Perfluoro-n-octyl)ethane, this technique is crucial for confirming the presence and structure of the ethyl group.

Predicted Spectrum for (Perfluoro-n-octyl)ethane:

  • ~ 2.0-2.4 ppm (quartet): This signal corresponds to the two protons of the methylene group (-CH₂-) adjacent to the perfluoroalkyl chain. The strong electron-withdrawing effect of the CF₂ group deshields these protons, shifting them downfield. The signal is split into a quartet by the three neighboring protons of the methyl group.

  • ~ 0.9-1.2 ppm (triplet): This signal corresponds to the three protons of the terminal methyl group (-CH₃). It is split into a triplet by the two neighboring protons of the methylene group.

Experimental Protocol:

  • Dissolve a 5-10 mg sample of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Rationale: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[1][2] It allows for the clear differentiation of fluorine atoms in different chemical environments.

Predicted Spectrum for (Perfluoro-n-octyl)ethane:

  • ~ -81 ppm (triplet): Terminal -CF₃ group.

  • ~ -114 ppm (multiplet): -CF₂- group adjacent to the ethyl group. The coupling to the adjacent -CH₂- group will result in a complex multiplet.

  • ~ -122 to -124 ppm (multiplets): Internal -CF₂- groups. The signals for the six internal methylene groups will likely overlap, creating a complex pattern.

  • ~ -126 ppm (multiplet): -CF₂- group adjacent to the terminal -CF₃ group.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

  • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • Process the spectrum as described for ¹H NMR.

Rationale: ¹³C NMR provides information about the carbon framework of the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments.

Predicted Spectrum for (Perfluoro-n-octyl)ethane:

  • ~ 110-130 ppm (multiplets): Carbons of the perfluoroalkyl chain. The signals will be split by the attached fluorine atoms (¹J_CF) and adjacent fluorine atoms (²J_CF).

  • ~ 20-30 ppm (t): Methylene carbon (-CH₂-) adjacent to the perfluoroalkyl chain. This signal will appear as a triplet due to coupling with the adjacent CF₂ group.

  • ~ 5-15 ppm (s): Methyl carbon (-CH₃).

Experimental Protocol:

  • Use the same sample prepared for ¹H and ¹⁹F NMR. A more concentrated sample may be required for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Process the spectrum as previously described.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and purity. The gas chromatogram indicates the purity of the sample, while the mass spectrum provides a molecular fingerprint.

Predicted GC-MS Data for (Perfluoro-n-octyl)ethane:

  • Gas Chromatogram: A single sharp peak, indicating a pure compound.

  • Mass Spectrum:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of (Perfluoro-n-octyl)ethane (C₁₀H₅F₁₇, MW ≈ 476 g/mol ) may be observed, although it is often weak or absent in highly fluorinated compounds.

    • Fragmentation Pattern: The spectrum will be dominated by fragments resulting from the cleavage of C-C and C-F bonds. Characteristic fragments would include:

      • Loss of the ethyl group: [M - 29]⁺

      • Fragments corresponding to the perfluoroalkyl chain, such as [CₙF₂ₙ₊₁]⁺ (e.g., CF₃⁺ at m/z 69, C₂F₅⁺ at m/z 119, C₃F₇⁺ at m/z 169, etc.).

      • Fragments containing the hydrocarbon portion, such as [CH₂CH₃]⁺ at m/z 29.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column).

  • Use a temperature program that allows for the elution of the compound.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting chromatogram and mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation. For (Perfluoro-n-octyl)ethane, FTIR is used to confirm the presence of both C-F and C-H bonds.

Predicted FTIR Spectrum for (Perfluoro-n-octyl)ethane:

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the ethyl group.

  • 1100-1300 cm⁻¹: Strong, broad absorptions corresponding to C-F stretching vibrations of the perfluoroalkyl chain. This is a characteristic region for organofluorine compounds.[3]

  • ~1465 cm⁻¹: C-H bending vibrations of the methylene and methyl groups.

Experimental Protocol:

  • The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Comparative Analysis with Alternative Compounds

To further solidify the structural confirmation, it is instructive to compare the analytical data of (Perfluoro-n-octyl)ethane with that of structurally related but distinct molecules. Here, we compare it with perfluoro-n-octane [CF₃(CF₂)₆CF₃] and n-decane [CH₃(CH₂)₈CH₃].

NMR Spectroscopy Comparison
Feature(Perfluoro-n-octyl)ethanePerfluoro-n-octanen-Decane
¹H NMR Signals for -CH₂- and -CH₃ groups present.No signals.Complex multiplet for internal -CH₂- groups and a triplet for terminal -CH₃ groups.
¹⁹F NMR Multiple distinct signals for the perfluoroalkyl chain.Fewer signals due to higher symmetry.No signals.
¹³C NMR Signals for both fluorinated and non-fluorinated carbons.Only signals for fluorinated carbons.Signals only in the aliphatic region (10-40 ppm).
GC-MS Comparison
Feature(Perfluoro-n-octyl)ethanePerfluoro-n-octanen-Decane
Molecular Ion (M⁺) m/z ≈ 476 (may be weak)m/z = 438 (may be weak)m/z = 142
Key Fragments [CₙF₂ₙ₊₁]⁺, [M-29]⁺[CₙF₂ₙ₊₁]⁺[CₙH₂ₙ₊₁]⁺ (characteristic repeating pattern)
FTIR Spectroscopy Comparison
Feature(Perfluoro-n-octyl)ethanePerfluoro-n-octanen-Decane
C-H Stretch Present (2850-3000 cm⁻¹)AbsentPresent (2850-3000 cm⁻¹)
C-F Stretch Present (1100-1300 cm⁻¹)Present (1100-1300 cm⁻¹)Absent

Conclusion

The structural confirmation of synthesized (Perfluoro-n-octyl)ethane requires a synergistic application of multiple analytical techniques. ¹H and ¹⁹F NMR spectroscopy provide definitive evidence for the presence and connectivity of the hydrocarbon and perfluoroalkyl moieties, respectively. ¹³C NMR confirms the carbon skeleton. GC-MS establishes the molecular weight and characteristic fragmentation pattern, while FTIR spectroscopy confirms the presence of the key functional groups. By comparing the obtained data with that of relevant alternatives, a high degree of confidence in the assigned structure can be achieved. This comprehensive, self-validating approach is essential for ensuring the scientific integrity of research involving novel fluorinated compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9387, Perfluorooctane. [Link]

  • National Institute of Standards and Technology. n-Decane in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Cui, W., et al. (2020). Analysis of per- and polyfluoroalkyl substances (PFAS) removal with activated carbon using 19F nuclear magnetic resonance spectroscopy. RSC Advances, 10(49), 29363-29371.
  • van Hoomissen, D. J., & Vyas, S. (2019). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances.
  • IRUG. (n.d.). Infrared & Raman Users Group. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Perfluoro-n-octyl)ethane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(Perfluoro-n-octyl)ethane, also identified by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorodecane[1], is a member of the per- and polyfluoroalkyl substances (PFAS) family. These synthetic chemicals are characterized by their extreme persistence in the environment, earning them the moniker "forever chemicals"[2]. The strength of the carbon-fluorine bond in (Perfluoro-n-octyl)ethane makes it resistant to degradation, leading to bioaccumulation and potential adverse health effects, including an increased risk of certain cancers and interference with immune and thyroid functions[2][3].

Given the environmental and health concerns associated with PFAS, it is imperative that researchers, scientists, and drug development professionals handle and dispose of (Perfluoro-n-octyl)ethane with the utmost care and in strict accordance with established safety protocols and regulatory guidelines. This guide provides a comprehensive, step-by-step approach to the proper disposal of (Perfluoro-n-octyl)ethane, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety Precautions and Hazard Mitigation

Before initiating any procedure involving (Perfluoro-n-octyl)ethane, a thorough understanding of its potential hazards is crucial. While some safety data sheets (SDS) may classify pure perfluoro-n-octane as not hazardous under CLP regulations[4][5], the broader class of PFAS compounds warrants a cautious approach due to their environmental persistence and the evolving regulatory landscape[6].

1.1. Personal Protective Equipment (PPE)

All personnel handling (Perfluoro-n-octyl)ethane, including in waste collection and disposal procedures, must wear standard laboratory attire.[7] This includes:

  • Gloves: Nitrile gloves are recommended, as latex may not provide sufficient protection.[7][8] Always check the breakthrough time of the gloves for the specific chemical being handled.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[9][10]

  • Lab Coat: A lab coat or disposable gown should be worn to protect against skin contact.[7]

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[7]

1.2. Engineering Controls

To minimize inhalation exposure and prevent environmental release, all work with (Perfluoro-n-octyl)ethane should be conducted within a certified chemical fume hood or other approved containment system.[7]

1.3. Spill Response

In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Use an absorbent material designed for chemical spills to contain the liquid.[8] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbent material and all contaminated debris.

  • Waste Disposal: Place all spill-related waste into a designated, sealed container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area with a suitable solvent (consult the SDS) and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the point of generation is critical to ensure safe handling and compliant disposal. Never pour (Perfluoro-n-octyl)ethane or any PFAS-containing waste down the drain or dispose of it in regular trash.[8]

Step 1: Identify Waste Streams Categorize all waste containing (Perfluoro-n-octyl)ethane. This may include:

  • Unused or expired pure (Perfluoro-n-octyl)ethane.

  • Solutions containing (Perfluoro-n-octyl)ethane.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Spill cleanup materials.

Step 2: Select Appropriate Waste Containers

  • Use designated, leak-proof containers for all PFAS waste.[7][8]

  • Ensure containers are compatible with (Perfluoro-n-octyl)ethane. High-density polyethylene (HDPE) is a common choice.

  • Containers must have tightly sealing lids.[4][8][9]

Step 3: Label Waste Containers Clearly All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "(Perfluoro-n-octyl)ethane" or "1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane."

  • The concentration of the chemical.

  • The date accumulation started.

  • The associated hazards (e.g., "Persistent Environmental Toxin").

Step 4: On-Site Storage

  • Store waste containers in a designated, well-ventilated, and secure area.[9]

  • Keep containers closed except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.[9]

  • Do not fill containers beyond 90% of their capacity to allow for expansion.

Approved Disposal Methodologies for (Perfluoro-n-octyl)ethane

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, acknowledging the challenges these persistent chemicals pose.[11] While federal regulations are still evolving, the current recommended methods prioritize technologies with the lowest potential for environmental release.[12][13]

3.1. Incineration High-temperature incineration in a permitted hazardous waste combustor is a promising method for the permanent elimination of PFAS.[3] However, this must be conducted in specialized facilities capable of reaching temperatures sufficient to break the strong carbon-fluorine bonds and equipped with robust emission control systems to prevent the release of PFAS or harmful byproducts into the atmosphere.[3]

3.2. Hazardous Waste Landfills Disposal in a permitted hazardous waste landfill (RCRA Subtitle C) is another option, particularly for solid waste with high concentrations of PFAS.[12] These landfills have stringent design requirements, including double liners and leachate collection systems, which help to control the environmental release of PFAS.[12] However, it is now understood that landfills can release more PFAS into the environment than previously thought.[12]

3.3. Underground Injection For liquid waste streams, deep well injection into a permitted Class I industrial or hazardous waste injection well is considered to have a low potential for environmental release.[13] This method involves injecting the waste into deep, isolated geological formations.

The selection of the appropriate disposal method will depend on the nature of the waste (solid or liquid), the concentration of (Perfluoro-n-octyl)ethane, and local and state regulations, which may be more stringent than federal guidelines.[3] Always consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal vendor to ensure compliance.

Data Summary and Chemical Profile

The following table summarizes key information for (Perfluoro-n-octyl)ethane:

PropertyValueSource
Chemical Name (Perfluoro-n-octyl)ethane[1]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorodecane[1]
CAS Number 77117-48-7[1]
Molecular Formula C10H3F17Inferred
Appearance Colorless liquid[9]
Boiling Point 103 - 105 °C / 217.4 - 221 °F[9]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[14]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (Perfluoro-n-octyl)ethane waste from a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Coordination cluster_3 Final Disposition A Generation of (Perfluoro-n-octyl)ethane Waste B Is the waste liquid or solid? A->B C Liquid Waste (Pure chemical, solutions) B->C Liquid D Solid Waste (Contaminated PPE, labware) B->D Solid E Collect in designated, sealed, compatible liquid waste container C->E F Collect in designated, sealed, compatible solid waste container D->F G Label container with: 'Hazardous Waste' Chemical Name & Concentration Date & Hazards E->G F->G H Store in secure, ventilated secondary containment area G->H I Contact Institutional EHS for waste pickup H->I J EHS coordinates with certified hazardous waste vendor I->J K Approved Disposal Method J->K L High-Temperature Incineration K->L M Hazardous Waste Landfill K->M N Underground Injection (for liquids) K->N

Caption: Decision workflow for (Perfluoro-n-octyl)ethane waste management.

References

  • NSTA. (2025, September 10). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces.
  • Michigan State University. PFAS - Environmental Health & Safety.
  • Fisher Scientific.
  • F2 Chemicals Ltd. Perfluoro-n-octane - SDS EU (Reach Annex II).
  • Fisher Scientific.
  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
  • University of Wisconsin-Madison. Use of Per- and polyfluoroalkyl substances (PFAS). Environment, Health & Safety.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (2025, September 22).
  • Fisher Scientific.
  • Chemos GmbH & Co. KG.
  • Reed Smith LLP. (2024, February 6). EPA Targets PFAS in RCRA Rulemakings.
  • U.S. Environmental Protection Agency. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- - Substance Details.
  • SynQuest Labs, Inc. 1-(Perfluorohexyl)
  • Baker Donelson. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for (Perfluoro-n-octyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (Perfluoro-n-octyl)ethane, a member of the per- and polyfluoroalkyl substances (PFAS) family. As these compounds are known for their environmental persistence, a comprehensive understanding of safety protocols is not just a matter of regulatory compliance, but of scientific stewardship. This document moves beyond a simple checklist to explain the causality behind our procedural recommendations, empowering you to work safely and effectively.

Understanding the Risks: The "Forever Chemical" in Your Lab

Beyond immediate irritation, the broader concern with PFAS lies in their potential long-term health effects. Studies on other PFAS have linked exposure to significant organ damage, reproductive harm, and an increased risk of cancer[2]. Their ability to bioaccumulate means that even small, repeated exposures can lead to a significant body burden over time. Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the cornerstone of a robust safety protocol.

The First Line of Defense: Engineering and Administrative Controls

Before reaching for PPE, it is crucial to implement engineering and administrative controls to minimize the potential for exposure.

  • Engineering Controls: All work with (Perfluoro-n-octyl)ethane should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation, a certified chemical fume hood is mandatory.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling and storage. Ensure all personnel are trained on the specific hazards and handling requirements.

Personal Protective Equipment: Your Essential Barrier

The following PPE is mandatory when handling (Perfluoro-n-octyl)ethane. The rationale behind each selection is to create a comprehensive barrier against all potential routes of exposure.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with (Perfluoro-n-octyl)ethane can cause serious eye irritation[1]. Therefore, the following must be worn:

  • Chemical Splash Goggles: These provide a seal around the eyes, offering protection from splashes from all angles. Standard safety glasses are insufficient.

  • Face Shield: In situations where there is a higher risk of splashing, such as when transferring larger volumes or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Skin Protection: Choosing the Right Gloves and Apparel

Gloves: The selection of appropriate gloves is critical. While specific breakthrough time data for (Perfluoro-n-octyl)ethane is not available, general guidance for perfluorinated compounds suggests that no single glove material is impervious. Therefore, a double-gloving strategy is recommended.

Glove TypeBreakthrough Time (General Guidance)Rationale
Inner Glove NitrileProvides a good baseline of chemical resistance and dexterity.
Outer Glove Neoprene or Butyl RubberOffers enhanced protection against a broader range of chemicals.

Important Considerations for Glove Use:

  • Inspect gloves for any signs of degradation or puncture before each use.

  • Change gloves immediately if you suspect contamination.

  • Do not wear gloves outside of the laboratory area to prevent the spread of contamination.

  • Wash hands thoroughly after removing gloves.

Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the foot are mandatory to prevent skin exposure.

Respiratory Protection: A Precautionary Approach

While the vapor pressure of (Perfluoro-n-octyl)ethane is expected to be low, the potential for respiratory irritation from aerosols or vapors necessitates a cautious approach, especially when heating the substance or working outside of a fume hood. In such cases, a NIOSH-approved respirator with organic vapor cartridges should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Workflow for PPE Selection and Use

To ensure a consistent and logical approach to PPE selection, the following workflow should be followed:

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Assess Task Assess Task-Specific Risks (e.g., splashing, aerosolization) Select Eye/Face Protection Select Appropriate Eye/Face Protection Assess Task->Select Eye/Face Protection Select Gloves Select Appropriate Gloves (Double-Gloving Recommended) Assess Task->Select Gloves Select Apparel Select Protective Apparel Assess Task->Select Apparel Select Respiratory Protection Determine Need for Respiratory Protection Assess Task->Select Respiratory Protection Don PPE Don PPE Correctly Select Eye/Face Protection->Don PPE Select Gloves->Don PPE Select Apparel->Don PPE Select Respiratory Protection->Don PPE Perform Task Perform Laboratory Task Don PPE->Perform Task Doff PPE Doff PPE Correctly Perform Task->Doff PPE Dispose PPE Dispose of Contaminated PPE Doff PPE->Dispose PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.